Fidaxomicin (Standard)
Description
BenchChem offers high-quality Fidaxomicin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fidaxomicin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19-,26-22-,27-21-,31-17-/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGNESXIJDCBKN-VUCVDCOISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1/C=C(\[C@H](C/C=C\C=C(/C(=O)O[C@@H](C/C=C(\C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)/C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74Cl2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873857-62-6 | |
| Record name | (3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Profile of Fidaxomicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Fidaxomicin, a first-in-class macrocyclic antibiotic. The information is curated for professionals in the fields of pharmaceutical sciences, microbiology, and drug development.
Introduction to Fidaxomicin
Fidaxomicin, sold under brand names like Dificid, is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile infections (CDI), also known as C. difficile-associated diarrhea (CDAD).[1][2][3] It is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum.[2][4] Its structure features an 18-membered lactone ring, which distinguishes it from many other macrolide antibiotics.[1][4][5] Fidaxomicin exhibits a targeted bactericidal effect against C. difficile while causing minimal disruption to the normal gut microbiota, a significant advantage in preventing CDI recurrence.[2][6][7]
Chemical Structure and Properties
Fidaxomicin is a complex molecule characterized by its large macrocyclic core. Its unique structure is fundamental to its specific mechanism of action.
-
Systematic (IUPAC) Name : [(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate.[1][4]
Figure 1: 2D Chemical Structure of Fidaxomicin
Physicochemical and Identification Data
The quantitative properties and identifiers for the Fidaxomicin standard are summarized in the table below for clear reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ | [8][9][10] |
| Molecular Weight | 1058.04 g/mol | [9][11][12] |
| CAS Registry Number | 873857-62-6 | [6][9][10] |
| Appearance | White or off-white powder | [6] |
| Melting Point | 161 °C | [6] |
| Purity | ≥95% (HPLC) | [11] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. | [7] |
| UNII (Unique Ingredient Identifier) | Z5N076G8YQ | [1][8] |
| PubChem CID | 10034073 | [1] |
| Synonyms | Tiacumicin B, Lipiarmycin A3, Dificid, Dificlir, OPT-80, PAR-101 | [1][4][6][9] |
Mechanism of Action
Fidaxomicin's antibacterial activity stems from its inhibition of bacterial RNA polymerase (RNAP).[3][6] It binds to the "switch region" of the RNAP clamp, a site distinct from that of rifamycins.[3][4] This interaction locks the clamp in an open conformation, preventing the DNA template from entering the active site and thereby inhibiting the initiation of transcription.[4]
This mechanism is highly specific to clostridial RNAP, which partly explains its narrow spectrum of activity.[3] The drug is bactericidal against C. difficile and has also been shown to inhibit its sporulation, a key factor in the transmission and recurrence of CDI.[3]
References
- 1. Fidaxomicin | C52H74Cl2O18 | CID 10034073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 3. tga.gov.au [tga.gov.au]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fidaxomicin [pdb101.rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. scbt.com [scbt.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Fidaxomicin = 98 HPLC 873857-62-6 [sigmaaldrich.com]
- 12. Fidaxomicin | Antibiotic | DNA/RNA Synthesis | TargetMol [targetmol.com]
Fidaxomicin's Antibacterial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin (B1672665), a first-in-class macrocyclic antibiotic, represents a significant therapeutic advance in the treatment of Clostridioides difficile infection (CDI). Its targeted spectrum of activity, potent bactericidal action against C. difficile, and minimal disruption to the normal gut microbiota distinguish it from broad-spectrum antibiotics traditionally used for CDI. This technical guide provides a comprehensive overview of fidaxomicin's antibacterial spectrum, detailing its mechanism of action, in vitro activity, and the standardized methodologies for its evaluation.
Mechanism of Action
Fidaxomicin exerts its bactericidal effect by inhibiting bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[1][2] Unlike rifamycins, which also target RNAP, fidaxomicin acts at an earlier step in the transcription initiation process.[1][2] It binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands required for messenger RNA (mRNA) synthesis.[1] This inhibition is mediated through interactions with the switch regions of the RNAP, effectively trapping the enzyme in an open-clamp conformation. The specificity of fidaxomicin is attributed to differences in the σ subunit of the RNA polymerase among various bacterial species.
References
In Vitro Activity of Fidaxomicin Against Clostridioides difficile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of fidaxomicin (B1672665) against Clostridioides difficile, the primary causative agent of antibiotic-associated diarrhea. Fidaxomicin, a first-in-class macrocyclic antibiotic, exhibits a targeted mechanism of action and potent bactericidal activity against this pathogen. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of workflows to facilitate a deeper understanding of fidaxomicin's in vitro profile.
Mechanism of Action
Fidaxomicin exerts its bactericidal effect by inhibiting the initiation of bacterial RNA synthesis.[1] It specifically targets the bacterial RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA.[2] The mechanism is distinct from other classes of antibiotics. Fidaxomicin binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands.[3][4] This action blocks the formation of the "open promoter complex," a prerequisite for the initiation of transcription.[1] Consequently, messenger RNA (mRNA) synthesis is halted, leading to a downstream inhibition of protein synthesis and ultimately, bacterial cell death. This targeted action against the sigma subunit of RNA polymerase contributes to its narrow spectrum of activity, which largely spares the normal gut microbiota.
Figure 1: Mechanism of Action of Fidaxomicin.
Quantitative In Vitro Susceptibility
Fidaxomicin demonstrates potent in vitro activity against a wide range of C. difficile isolates, including hypervirulent strains. Its minimum inhibitory concentrations (MICs) are consistently lower than those of vancomycin (B549263) and metronidazole (B1676534).
MIC Distribution
The following tables summarize the MIC distribution of fidaxomicin against C. difficile as reported in various studies.
| Study Cohort (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Fidaxomicin | ||||
| Combined results from 8 studies (1323) | ≤0.001–1 | - | 0.5 | - |
| Clinical isolates from Israel (313) | 0.03–16 | 0.25 | 0.5 | - |
| Clinical isolates from China (101) | 0.032–1 | - | - | - |
| Clinical isolates (82) | 0.008–0.125 | - | 0.06 | - |
| Comparators | ||||
| Vancomycin | ||||
| Clinical isolates from Israel (313) | - | 0.5 | 0.75 | - |
| Clinical isolates from China (101) | 0.25–2 | - | - | - |
| Clinical isolates (82) | - | - | 2 | - |
| Metronidazole | ||||
| Clinical isolates from Israel (313) | 0.016–256 | 0.19 | 0.38 | - |
| Clinical isolates from China (101) | 0.125–1 | - | - | - |
| Clinical isolates (82) | - | - | 8 | - |
Fidaxomicin has been shown to be approximately 2- to 8-fold more active than vancomycin or metronidazole in vitro.
Bactericidal Activity and Time-Kill Kinetics
Fidaxomicin exhibits time-dependent bactericidal activity against C. difficile.
Time-Kill Assay Results
Studies have demonstrated that fidaxomicin at concentrations of 4x MIC can reduce bacterial counts by ≥3 logs within 48 hours for various strains, including the ATCC 43255 strain and clinical BI/NAP1/027 strains. Its principal active metabolite, OP-1118, also demonstrates bactericidal activity. In contrast, vancomycin is generally considered bacteriostatic, with slower and less pronounced killing activity in time-kill assays.
| Strain | Compound (Concentration) | Time to ≥3-log₁₀ Reduction in CFU/mL | Reference |
| ATCC 43255 | Fidaxomicin (4x MIC) | < 48 hours | |
| Clinical BI Strain ORG 1687 | Fidaxomicin (4x MIC) | ~48 hours | |
| C. difficile 630 | Fidaxomicin (2-10x MIC) | 24 hours | |
| C. difficile 630 | Fidaxomicin (20x MIC) | 6 hours |
Post-Antibiotic Effect (PAE)
A significant feature of fidaxomicin's in vitro profile is its prolonged post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after brief exposure to the antibiotic.
PAE Duration
Fidaxomicin demonstrates a significantly longer PAE against C. difficile compared to vancomycin and metronidazole. This extended effect may contribute to its clinical efficacy and lower recurrence rates.
| Strain | Fidaxomicin PAE (hours) | OP-1118 PAE (hours) | Vancomycin PAE (hours) | Reference |
| ATCC strains | ~10 | ~3 | 0 - 1.5 | |
| Clinical isolate | 5.5 | ~3 | 0 - 1.5 |
Experimental Protocols
Standardized methodologies are crucial for the accurate in vitro assessment of fidaxomicin's activity.
Minimum Inhibitory Concentration (MIC) Determination
The agar (B569324) dilution method is a reference standard for determining the MIC of fidaxomicin against C. difficile.
Protocol:
-
Media Preparation: Prepare Brucella agar plates supplemented with hemin, vitamin K1, and laked sheep blood.
-
Antibiotic Dilution: A series of agar plates containing doubling dilutions of fidaxomicin are prepared.
-
Inoculum Preparation: C. difficile isolates are grown in an anaerobic environment to the logarithmic phase. The suspension is then diluted to a standardized concentration (e.g., 10⁵ CFU/spot).
-
Inoculation: The bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of fidaxomicin that completely inhibits visible growth.
Figure 2: Workflow for MIC Determination by Agar Dilution.
Time-Kill Kinetic Assay
Time-kill assays evaluate the rate of bactericidal activity of an antibiotic over time.
Protocol:
-
Inoculum Preparation: A logarithmic-phase culture of C. difficile is diluted in a suitable broth (e.g., brain-heart infusion-supplemented broth) to a starting concentration of approximately 10⁵-10⁶ CFU/mL.
-
Antibiotic Exposure: Fidaxomicin is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control without antibiotic is included.
-
Incubation and Sampling: The cultures are incubated anaerobically at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar.
-
Data Analysis: After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point. The results are plotted as log₁₀ CFU/mL versus time.
Figure 3: Workflow for Time-Kill Kinetic Assay.
Post-Antibiotic Effect (PAE) Determination
The PAE is determined by measuring the time it takes for a bacterial culture to recover after a short exposure to an antibiotic.
Protocol:
-
Antibiotic Exposure: A logarithmic-phase culture of C. difficile is divided into a test and a control group. The test culture is exposed to a high concentration of fidaxomicin (e.g., 4x MIC) for a short duration (e.g., 1 hour).
-
Antibiotic Removal: The antibiotic is removed from the test culture by centrifugation and washing the bacterial pellet with pre-reduced phosphate-buffered saline (PBS). The control culture undergoes the same washing procedure.
-
Regrowth Monitoring: Both test and control cultures are resuspended in fresh, pre-warmed broth and incubated anaerobically.
-
Growth Measurement: The growth of both cultures is monitored over time by measuring optical density or performing viable counts at regular intervals.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and 'C' is the corresponding time for the control culture.
Figure 4: Workflow for Post-Antibiotic Effect (PAE) Determination.
Conclusion
Fidaxomicin exhibits potent and specific in vitro activity against Clostridioides difficile. Its bactericidal action, low MIC values, and prolonged post-antibiotic effect distinguish it from other therapeutic agents for C. difficile infection. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of its antimicrobial properties. This robust in vitro profile underpins the clinical efficacy of fidaxomicin in treating C. difficile infection and reducing the rate of recurrence.
References
- 1. Fidaxomicin is an inhibitor of the initiation of bacterial RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of Fidaxomicin in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin (B1672665) is a first-in-class macrocyclic antibiotic with a narrow spectrum of activity targeting Clostridioides difficile. Its efficacy in treating C. difficile infection (CDI) is well-established, and its unique pharmacokinetic profile plays a crucial role in its therapeutic action. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of fidaxomicin, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics observed in key animal models. Understanding these parameters is essential for the interpretation of non-clinical safety and efficacy studies and for providing a foundation for its clinical use.
Absorption
Fidaxomicin exhibits minimal systemic absorption following oral administration, a key feature of its design to target the gastrointestinal (GI) tract where the C. difficile infection resides.
Key Findings:
-
Low Systemic Bioavailability: Across preclinical species, oral administration of fidaxomicin results in very low plasma concentrations, indicating poor absorption from the GI tract.
-
P-glycoprotein (P-gp) Substrate: In vitro studies using Caco-2 cells have demonstrated that both fidaxomicin and its primary metabolite, OP-1118, are substrates of the P-glycoprotein (P-gp) efflux transporter.[1] This active transport back into the intestinal lumen is a significant factor contributing to its low systemic exposure.
Distribution
Consistent with its low systemic absorption, the distribution of fidaxomicin is primarily confined to the gastrointestinal tract.
Key Findings:
-
High Fecal Concentrations: Following oral administration, fidaxomicin and its active metabolite OP-1118 are found in high concentrations in the feces, the site of action against C. difficile.[1][2]
-
Minimal Tissue Distribution: Due to low systemic absorption, distribution to other tissues is limited. While specific tissue distribution studies in preclinical models are not extensively detailed in publicly available literature, the low plasma levels suggest minimal exposure to non-target organs. In toxicology studies in dogs, no drug-related adverse effects were observed even at high doses, suggesting limited systemic toxicity.[2]
Metabolism
The primary metabolic pathway for fidaxomicin is hydrolysis to form an active metabolite, OP-1118.
Key Findings:
-
Formation of Active Metabolite OP-1118: Fidaxomicin is metabolized by hydrolysis of the isobutyryl ester to form OP-1118.[1] This conversion is not dependent on cytochrome P450 (CYP) enzymes.
-
In Vitro Metabolism: Studies using intestinal and liver microsomes from rats, dogs, monkeys, and humans have been conducted to evaluate the in vitro metabolism of fidaxomicin.
-
Activity of OP-1118: The metabolite OP-1118 is also microbiologically active against C. difficile, although its potency is lower than that of the parent compound.
Metabolic conversion of Fidaxomicin to its active metabolite, OP-1118.
Excretion
The primary route of excretion for fidaxomicin and its metabolite OP-1118 is through the feces.
Key Findings:
-
Fecal Excretion: The vast majority of an orally administered dose of fidaxomicin is excreted in the feces as both the parent drug and the OP-1118 metabolite.
-
Minimal Urinary Excretion: A very small percentage of the administered dose is recovered in the urine, primarily as the OP-1118 metabolite.
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for fidaxomicin and OP-1118 in preclinical models are not widely available in the public domain. The following tables summarize the available information and provide human pharmacokinetic data for context.
Table 1: Summary of Preclinical Pharmacokinetic Characteristics of Fidaxomicin
| Parameter | Rat | Dog | Key Observations |
| Absorption | Poor systemic absorption. | Poor systemic absorption. | Low plasma concentrations after oral administration. |
| Distribution | Primarily confined to the GI tract. | Primarily confined to the GI tract. | High concentrations in feces. |
| Metabolism | Hydrolysis to OP-1118. | Hydrolysis to OP-1118. | Not dependent on CYP450 enzymes. |
| Excretion | Primarily fecal. | Primarily fecal. | Minimal urinary excretion. |
| Toxicity | No observed adverse effect level (NOAEL) of 62.5 mg/kg for a single intravenous dose. | No drug-related adverse effects at doses up to 9600 mg/day for 3 months. | High doses are well-tolerated systemically. |
Table 2: Human Pharmacokinetic Parameters of Fidaxomicin and OP-1118 (Single 200 mg Oral Dose in Healthy Adults)
| Parameter | Fidaxomicin (Mean ± SD) | OP-1118 (Mean ± SD) | Reference |
| Cmax (ng/mL) | 5.20 ± 2.81 | 12.0 ± 6.06 | |
| Tmax (hours) | 2.00 (median) | Not specified | |
| AUC (ng·h/mL) | Not specified | Not specified | |
| t1/2 (hours) | 11.7 ± 4.80 | Not specified |
Experimental Protocols
While detailed, step-by-step protocols for the preclinical studies are not publicly available, the following methodologies are based on descriptions from regulatory documents and related publications.
1. Animal Models
-
Species: Sprague-Dawley rats and Beagle dogs were used in preclinical safety and pharmacokinetic studies.
-
Housing and Diet: Standard laboratory conditions were maintained for housing, with access to standard chow and water.
2. Drug Administration
-
Oral Administration: For oral pharmacokinetic and toxicology studies, fidaxomicin was typically administered via oral gavage or in capsules.
-
Intravenous Administration: For determining absolute bioavailability and in some toxicology studies, fidaxomicin was administered intravenously.
3. Sample Collection
-
Blood/Plasma: Blood samples were collected at predetermined time points post-dosing via appropriate methods for the species (e.g., tail vein, jugular vein). Plasma was separated by centrifugation and stored frozen until analysis.
-
Feces and Urine: For excretion studies, animals were housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.
4. Bioanalytical Method
-
Technique: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods were used for the quantification of fidaxomicin and OP-1118 in plasma, urine, and feces.
-
Sample Preparation:
-
Plasma: Protein precipitation followed by solid-phase extraction (SPE) was a common method for extracting the analytes from plasma.
-
Feces: Homogenization of fecal samples followed by extraction with an organic solvent.
-
-
Internal Standard: A stable isotope-labeled version of fidaxomicin or a structurally similar compound was used as an internal standard to ensure accuracy and precision.
A generalized workflow for preclinical pharmacokinetic studies of fidaxomicin.
Conclusion
The preclinical pharmacokinetic profile of fidaxomicin is characterized by minimal systemic absorption, distribution that is largely confined to the gastrointestinal tract, metabolism to an active metabolite (OP-1118) independent of the CYP450 system, and primary excretion in the feces. These characteristics are consistent across the preclinical species studied and align well with its clinical use as a locally acting agent for the treatment of C. difficile infection. The high fecal concentrations of both fidaxomicin and OP-1118 ensure potent antimicrobial activity at the site of infection while minimizing the potential for systemic side effects. This targeted pharmacokinetic profile is a key contributor to the safety and efficacy of fidaxomicin.
References
The Precision Strike: A Technical Guide to Fidaxomicin's Inhibition of Bacterial Transcription Initiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fidaxomicin (B1672665), a first-in-class macrocyclic antibiotic, represents a significant advancement in the treatment of Clostridioides difficile infection (CDI). Its narrow-spectrum activity and unique mechanism of action distinguish it from broad-spectrum antibiotics, minimizing disruption to the gut microbiota and reducing the risk of CDI recurrence. This technical guide provides an in-depth exploration of fidaxomicin's core mechanism: the targeted inhibition of bacterial transcription initiation. We will dissect the molecular interactions with bacterial RNA polymerase (RNAP), present key quantitative data on its inhibitory potency, and provide detailed protocols for the pivotal experiments that have elucidated its mode of action. This document serves as a comprehensive resource for professionals engaged in antimicrobial research and development.
Mechanism of Action: Halting Transcription at the First Step
Bacterial transcription, the synthesis of RNA from a DNA template, is a fundamental process for bacterial survival. It is orchestrated by the multi-subunit enzyme, DNA-dependent RNA polymerase (RNAP). The initiation phase of transcription is a critical regulatory checkpoint and a prime target for antibiotics.
Fidaxomicin exerts its bactericidal effect by inhibiting transcription initiation at a step distinct from other RNAP inhibitors like rifamycins.[1][2] The process of transcription initiation involves several key steps:
-
Closed Promoter Complex (RPc) Formation: The RNAP holoenzyme (core enzyme associated with a sigma factor) binds to the promoter region of a gene.
-
Open Promoter Complex (RPo) Formation: The DNA strands around the transcription start site unwind to form a "transcription bubble."
-
RNA Synthesis Initiation: The first few ribonucleotides are polymerized.
Fidaxomicin's primary mechanism is the prevention of the transition from the closed promoter complex to the open promoter complex.[2][3][4] It achieves this by binding to a specific site on the RNAP-DNA complex, effectively blocking the DNA strand separation required for the formation of the transcription bubble.[2][5] This action preempts the synthesis of messenger RNA, leading to bacterial cell death.[5]
Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that fidaxomicin binds to a site at the base of the RNAP "clamp," a mobile element of the enzyme.[6][7] By binding to this hinge region, fidaxomicin traps the clamp in an open conformation, preventing it from closing over the DNA template, a crucial step for stabilizing the transcription initiation complex.[6][7]
Quantitative Data on Fidaxomicin's Inhibitory Activity
The potency of fidaxomicin has been quantified through various in vitro assays, providing key metrics such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).
| Parameter | Target Organism/Enzyme | Value |
| IC50 | Mycobacterium tuberculosis RNAP | 0.3 µM[3] |
| Escherichia coli RNAP | 8 µM[3] | |
| Thermus sp. RNAP | 200 µM[3] | |
| MIC90 | Clostridioides difficile | 0.125 - 0.5 µg/mL[1][3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the bacterial transcription initiation pathway and how fidaxomicin disrupts this process, as well as a workflow for identifying fidaxomicin resistance.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to elucidate the mechanism of action of fidaxomicin.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of fidaxomicin on RNA synthesis.
Objective: To determine the concentration-dependent inhibition of transcription by fidaxomicin.
Materials:
-
Purified bacterial RNAP holoenzyme
-
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP (for radiolabeling)
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Fidaxomicin stock solution (in DMSO)
-
Stop Solution (95% formamide (B127407), 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
-
Phosphorimager system
Procedure:
-
Reaction Setup: In sterile microcentrifuge tubes, prepare reaction mixtures containing transcription buffer, 10 nM DNA template, and varying concentrations of fidaxomicin (e.g., 0.1 µM to 100 µM). Include a control with DMSO only.
-
Enzyme Addition: Add 50 nM RNAP holoenzyme to each tube.
-
Pre-incubation: Incubate the reactions for 15 minutes at 37°C to allow the formation of promoter complexes.
-
Transcription Initiation: Start the transcription reaction by adding a mixture of rNTPs to a final concentration of 200 µM each for ATP, GTP, and CTP, and 20 µM UTP, including 5 µCi of [α-³²P]-UTP.
-
Reaction Incubation: Incubate the reactions for 10 minutes at 37°C.
-
Termination: Stop the reactions by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Separate the radiolabeled RNA transcripts by size on a denaturing polyacrylamide gel.
-
Analysis: Visualize the transcripts using a phosphorimager and quantify the intensity of the full-length transcript bands. Calculate the percentage of inhibition for each fidaxomicin concentration relative to the DMSO control.
Potassium Permanganate (B83412) (KMnO₄) Footprinting
This technique identifies single-stranded DNA regions, such as the transcription bubble in the open promoter complex.
Objective: To determine if fidaxomicin prevents the formation of the open promoter complex.
Materials:
-
End-labeled DNA fragment containing the promoter of interest
-
Purified bacterial RNAP holoenzyme
-
Transcription Buffer
-
Fidaxomicin stock solution
-
Potassium permanganate (KMnO₄) solution (freshly prepared)
-
Stop Solution (containing EDTA and a reducing agent like β-mercaptoethanol)
-
Piperidine (B6355638) (1 M)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Complex Formation: Incubate 10 nM of the end-labeled DNA fragment with 50 nM RNAP holoenzyme in transcription buffer in the presence and absence of 50 µM fidaxomicin for 15 minutes at 37°C.
-
KMnO₄ Treatment: Add KMnO₄ to a final concentration of 2 mM and incubate for 2 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by adding Stop Solution.
-
DNA Purification: Purify the DNA from the reaction mixture.
-
Piperidine Cleavage: Cleave the DNA at the modified thymine (B56734) residues by incubating with 1 M piperidine at 90°C for 30 minutes.
-
Sample Preparation: Lyophilize the samples and resuspend in formamide loading buffer.
-
Electrophoresis and Analysis: Separate the DNA fragments on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert G-ladder. The presence of cleaved fragments indicates single-stranded regions. A lack of cleavage in the presence of fidaxomicin demonstrates the inhibition of open complex formation.
Conclusion
Fidaxomicin's unique mechanism of action, targeting the initial stages of bacterial transcription, provides a powerful and selective means of combating C. difficile infections. Its ability to inhibit the formation of the open promoter complex distinguishes it from other classes of antibiotics and underscores its importance in an era of growing antimicrobial resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of fidaxomicin and the development of novel transcription-targeting antimicrobials. The precise structural and mechanistic understanding of fidaxomicin's interaction with bacterial RNAP will undoubtedly pave the way for the rational design of next-generation antibiotics with improved efficacy and spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. KMnO4 Footprinting [en.bio-protocol.org]
- 3. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Bacterial RNA Polymerase: Tools and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of bacterial RNA polymerase: tools and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Fidaxomicin's Bactericidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fidaxomicin (B1672665), a first-in-class macrocyclic antibiotic, represents a significant advancement in the treatment of Clostridioides difficile infection (CDI). Its potent bactericidal activity, narrow spectrum of action, and unique mechanism distinguish it from other antimicrobial agents. This technical guide provides an in-depth exploration of the fundamental principles governing fidaxomicin's bactericidal effects. We will dissect its molecular target, the bacterial RNA polymerase, and elucidate the precise mechanism of inhibition. Furthermore, this guide details the downstream consequences of this inhibition on critical bacterial processes, including toxin production and sporulation, supported by quantitative data and detailed experimental protocols.
Introduction
Fidaxomicin is an 18-membered macrocyclic lactone antibiotic produced by the actinomycete Dactylosporangium aurantiacum.[1] Approved for the treatment of CDI, its targeted spectrum of activity minimizes disruption to the protective gut microbiota, a crucial advantage over broad-spectrum antibiotics.[1] The primary molecular target of fidaxomicin is the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA into RNA.[1] Unlike the rifamycin (B1679328) class of antibiotics, which also target RNAP, fidaxomicin employs a distinct mechanism, inhibiting an early step in the transcription initiation pathway.[2][3]
Mechanism of Action: Inhibition of Transcription Initiation
Fidaxomicin's bactericidal activity stems from its highly specific inhibition of bacterial RNA polymerase. It binds to a unique site on the RNAP holoenzyme, often referred to as the "switch region," which is distinct from the binding site of rifamycins. This interaction prevents the initial separation of DNA strands, a critical step in the formation of the open promoter complex, thereby halting the synthesis of messenger RNA.
The inhibitory process can be broken down into the following key stages:
-
Binding to the RNAP-DNA Closed Complex: Fidaxomicin binds to the complex formed between the RNA polymerase holoenzyme and the double-stranded DNA at the promoter region (the closed promoter complex).
-
Prevention of Open Complex Formation: This binding event physically obstructs the conformational changes required for the RNAP to unwind the DNA and form the transcription bubble (the open promoter complex).
-
Halting of RNA Synthesis: By preventing the formation of the open promoter complex, fidaxomicin effectively blocks the initiation of RNA synthesis, leading to a cessation of gene expression and ultimately, bacterial cell death.
This mechanism is visually represented in the following signaling pathway diagram.
Caption: Fidaxomicin's inhibition of transcription initiation.
Quantitative Data on Bactericidal Activity
The potent bactericidal activity of fidaxomicin against C. difficile is demonstrated by its low minimum inhibitory concentrations (MICs). The time-dependent killing nature of the antibiotic further underscores its efficacy.
| Parameter | Organism | Value | Reference(s) |
| MIC Range | Clostridioides difficile | ≤0.001–1 μg/mL | |
| MIC90 | Clostridioides difficile | 0.125 - 0.5 µg/mL | |
| Bactericidal Action | Clostridioides difficile | ≥3-log reduction in 48h (at 4x MIC) |
Impact on Virulence Factors
Beyond its direct bactericidal effect, fidaxomicin also significantly impacts the production of key virulence factors in C. difficile: toxins and spores.
Inhibition of Toxin Production
Fidaxomicin has been shown to suppress the production of toxins A (TcdA) and B (TcdB), the primary mediators of CDI pathology. This inhibition occurs at sub-inhibitory concentrations and is a direct consequence of the blockade of transcription, including the genes encoding these toxins.
| Effect | Condition | Observation | Reference(s) |
| Toxin A & B Production | Sub-inhibitory concentrations (1/4x MIC) | Significantly reduced | |
| Toxin Gene Expression | 2x MIC | Nearly complete inhibition |
Inhibition of Sporulation
C. difficile spores are the primary vehicle for transmission and recurrence of infection. Fidaxomicin and its primary metabolite, OP-1118, have been demonstrated to inhibit the formation of these resilient spores. This effect is attributed to the downregulation of essential sporulation genes.
| Effect | Condition | Observation | Reference(s) |
| Spore Formation | Sub-inhibitory concentrations (1/4x MIC) | Inhibited | |
| Sporulation Gene Expression | 2-2.5x MIC | Inhibited |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the bactericidal principles of fidaxomicin.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of fidaxomicin on RNA synthesis.
-
Objective: To quantify the concentration-dependent inhibition of transcription by fidaxomicin.
-
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
Linear DNA template with a known promoter
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
Fidaxomicin stock solution (in DMSO)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine transcription buffer, DNA template, and varying concentrations of fidaxomicin. Include a no-drug control (DMSO only).
-
Enzyme Addition: Add RNAP holoenzyme to each tube and incubate at 37°C for 15 minutes to allow for the formation of the closed promoter complex.
-
Transcription Initiation: Start the reaction by adding the rNTP mix (containing the radiolabeled rNTP).
-
Incubation: Incubate the reactions at 37°C for 10-30 minutes.
-
Termination: Stop the reactions by adding an equal volume of stop solution.
-
Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the radiolabeled transcripts using autoradiography or a phosphorimager and quantify the band intensities to determine the extent of inhibition.
-
References
Methodological & Application
Application Note and Protocol for the Quantification of Fidaxomicin using High-Performance Liquid Chromatography (HPLC)
Introduction
Fidaxomicin (B1672665) is a macrolide antibiotic with a narrow spectrum of activity specifically targeting Clostridium difficile, a major cause of antibiotic-associated diarrhea.[1] Accurate and precise quantification of Fidaxomicin in bulk drug substances and pharmaceutical dosage forms is critical for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2] This application note provides a detailed protocol for the quantification of Fidaxomicin using a validated Reverse-Phase HPLC (RP-HPLC) method. The methodologies presented are based on established and published analytical procedures.[2][3][4][5][6][7]
Principle
The method employs reverse-phase chromatography to separate Fidaxomicin from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic solvent allows for the elution of the analyte. Detection is typically performed using a UV detector at a wavelength where Fidaxomicin exhibits maximum absorbance. The concentration of Fidaxomicin in a sample is determined by comparing its peak area to that of a known concentration of a Fidaxomicin reference standard.[2]
Data Presentation
The following table summarizes the key parameters from three different validated HPLC methods for Fidaxomicin quantification, providing a comparative overview for method selection and development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Not Specified | Symmetry C18 Inertsil ODS-3V (4.6x250mm, 5µm) | Reversed phase C18 column |
| Mobile Phase | Gradient | Isocratic | Isocratic |
| A: 0.02% TFA in Water | 0.1% Ortho-Phosphoric Acid (OPA) and Acetonitrile (5:95 v/v) | 0.1% Ortho-Phosphoric Acid (OPA) in water, Acetonitrile, and Methanol (20:36.5:43.5 v/v/v) | |
| B: 0.02% TFA in Acetonitrile | |||
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not Specified | 228 nm | 260 nm |
| Linearity Range | Not Specified | 10 to 150 µg/mL | 5 to 30 µg/mL |
| Limit of Detection (LOD) | Not Specified | 6.67 µg/mL | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | 20.22 µg/mL | 1.3 µg/mL |
| Retention Time | Not Specified | 6.5 minutes | Not Specified |
Experimental Protocols
This section provides a detailed protocol based on a representative isocratic RP-HPLC method for the quantification of Fidaxomicin.
Materials and Reagents
-
Fidaxomicin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ortho-Phosphoric Acid (OPA), 85%
-
Water (HPLC Grade)
-
Fidaxomicin tablets (for sample analysis)
-
Diluent: 60% Methanol / 40% Water (v/v)[2]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Symmetry C18 Inertsil ODS-3V column (4.6x250mm, 5µm) or equivalent
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Preparation of Solutions
Mobile Phase Preparation (Method 2):
-
Prepare a 0.1% OPA solution by adding 1 mL of 85% OPA to 1000 mL of HPLC grade water.
-
Mix the 0.1% OPA solution and Acetonitrile in a ratio of 5:95 (v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Diluent Preparation:
-
Mix Methanol and HPLC grade water in a 6:4 (v/v) ratio.[2]
Standard Solution Preparation (Example Concentration: 50 µg/mL):
-
Accurately weigh approximately 25 mg of Fidaxomicin Reference Standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 40 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well to obtain a stock solution of 500 µg/mL.
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with diluent to obtain a final concentration of 50 µg/mL.
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder not fewer than 10 Fidaxomicin tablets.[2]
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a suitable volumetric flask to achieve a final concentration within the linear range of the method (e.g., 500 µg/mL).[2]
-
Add a sufficient amount of diluent (approximately 80% of the flask volume).
-
Sonicate for a specified time to ensure complete dissolution of Fidaxomicin.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
-
Further dilute if necessary to bring the concentration into the calibration range.
HPLC Method Parameters (based on Method 2)
-
Column: Symmetry C18 Inertsil ODS-3V (4.6x250mm, 5µm)
-
Mobile Phase: 0.1% Ortho-Phosphoric Acid and Acetonitrile (5:95 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL (typical, can be optimized)
-
Column Temperature: Ambient (or controlled at a specific temperature, e.g., 25°C)
-
Detection: UV at 228 nm[5]
-
Run Time: Sufficient to allow for the elution of Fidaxomicin and any other peaks of interest (e.g., 10 minutes).
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., five replicates). The acceptance criteria typically include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Data Analysis
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of Fidaxomicin.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of Fidaxomicin in the sample solutions from the calibration curve.
-
Calculate the amount of Fidaxomicin in the dosage form, taking into account the sample weight and dilution factors.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC quantification of Fidaxomicin.
Caption: Experimental workflow for Fidaxomicin quantification by HPLC.
Caption: Logical relationship of the analytical steps.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. jmpas.com [jmpas.com]
- 3. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
- 4. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 5. veterinaria.org [veterinaria.org]
- 6. researchgate.net [researchgate.net]
- 7. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Determination of Fidaxomicin Minimum Inhibitory Concentration (MIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fidaxomicin (B1672665) is a macrocyclic antibiotic with a narrow spectrum of activity, primarily targeting Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of fidaxomicin is crucial for surveillance, research, and clinical practice to understand its efficacy against relevant bacterial isolates. These application notes provide detailed protocols for determining the MIC of fidaxomicin using the agar (B569324) dilution and broth microdilution methods, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Data Presentation
Table 1: In Vitro Susceptibility of Clostridioides difficile to Fidaxomicin
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 1323 | ≤0.001–1 | - | 0.5 | [2][3] |
| 716 | ≤0.004–1 | 0.125 | 0.25 | |
| 403 | ≤0.015–0.5 | - | 0.25 | |
| 1889 | ≤1 | - | 0.5 |
Table 2: Quality Control (QC) Strain MIC Ranges for Fidaxomicin
| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) | Reference |
| Clostridium difficile ATCC 700057 | Agar Dilution | 0.03–0.25 | |
| Staphylococcus aureus ATCC 29213 | Agar Dilution | - |
Note: MIC values can be influenced by the testing methodology and the specific collection of isolates.
Experimental Protocols
Agar Dilution Method
The agar dilution method is a reference method for susceptibility testing of anaerobic bacteria, including C. difficile.
a. Preparation of Fidaxomicin Stock Solution:
-
Aseptically weigh a suitable amount of fidaxomicin powder.
-
Dissolve the fidaxomicin in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Store the stock solution at -70°C until use.
b. Preparation of Agar Plates:
-
Prepare Brucella agar supplemented with hemin (B1673052) (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood.
-
Sterilize the agar by autoclaving and cool it to 48-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the fidaxomicin stock solution in a suitable solvent (e.g., DMSO).
-
Add the appropriate volume of each fidaxomicin dilution to separate aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.008 to 2 µg/mL). Ensure the volume of the antimicrobial solution is no more than 10% of the agar volume.
-
Mix the agar and fidaxomicin solution thoroughly and pour into sterile Petri dishes.
-
Also, prepare a growth control plate containing agar without any antibiotic.
-
Allow the plates to solidify at room temperature.
c. Inoculum Preparation:
-
Subculture the bacterial isolates to be tested onto a suitable agar medium (e.g., Brucella agar) to obtain fresh, pure colonies.
-
Incubate under anaerobic conditions at 35-37°C for 24-48 hours.
-
Harvest several colonies and suspend them in a suitable broth (e.g., pre-reduced Brucella broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
d. Inoculation and Incubation:
-
Using a multipoint inoculator, apply a spot of each prepared bacterial suspension onto the surface of the fidaxomicin-containing and control agar plates.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.
e. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of fidaxomicin that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
Broth Microdilution Method
The broth microdilution method is an alternative for determining the MIC of fidaxomicin.
a. Preparation of Fidaxomicin Dilutions:
-
Prepare serial two-fold dilutions of the fidaxomicin stock solution in a 96-well microtiter plate using a suitable broth, such as Brucella broth supplemented with hemin and vitamin K1. The final volume in each well should be 50 µL or 100 µL, depending on the desired final inoculum volume.
b. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with an equal volume of the prepared bacterial suspension, resulting in a final concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plates or place them in an anaerobic chamber.
-
Incubate at 35-37°C for 48 hours under anaerobic conditions.
d. Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for turbidity. A reading mirror can aid in observation.
-
The MIC is the lowest concentration of fidaxomicin that shows no visible bacterial growth (i.e., the first clear well).
Mandatory Visualization
Caption: Workflow for Fidaxomicin MIC Determination.
References
Application Notes and Protocols for the Preparation of Fidaxomicin Standard Solutions for In Vitro Assays
Introduction
Fidaxomicin (B1672665) is a macrocyclic antibiotic with potent activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[1] Accurate and reproducible in vitro assays, such as minimum inhibitory concentration (MIC) determination and time-kill studies, are crucial for evaluating its efficacy and for drug development research. The preparation of precise and stable standard solutions is a critical first step for obtaining reliable experimental data. Fidaxomicin is characterized by its poor aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.[2][3] This document provides detailed protocols for the preparation, storage, and handling of fidaxomicin standard solutions for use in various in vitro microbiological assays.
Data Presentation: Physicochemical and Solubility Data
Proper preparation of fidaxomicin solutions begins with an understanding of its physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ | [4] |
| Molecular Weight | 1058.04 g/mol | [4] |
| Appearance | White to off-white powder | |
| Aqueous Solubility | Poorly soluble / Insoluble or slightly soluble | |
| Solvent Solubility | Concentration | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 33 mg/mL (31.19 mM) | |
| 60 mg/mL (56.71 mM) | ||
| 100 mg/mL (94.51 mM) |
Storage and Stability
The stability of fidaxomicin is critical for ensuring the accuracy of in vitro assays. Adherence to recommended storage conditions is essential.
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 2 years | |
| -20°C | 1 year |
Note: Fidaxomicin is stable under normal conditions but may react with strong oxidizing agents. It is also susceptible to degradation under acidic conditions. For optimal results, it is recommended to use freshly prepared solutions or aliquots from a stock that has been stored appropriately. Moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Fidaxomicin Primary Stock Solution in DMSO
This protocol outlines the preparation of a high-concentration primary stock solution, which can be used to prepare working solutions for various assays.
Materials:
-
Fidaxomicin powder
-
Anhydrous/Fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-Assay Calculations: Determine the required volume of the stock solution.
-
Weighing Fidaxomicin: In a suitable weighing vessel, accurately weigh the required amount of fidaxomicin powder using an analytical balance.
-
Example: For 1 mL of a 10 mg/mL solution, weigh 10 mg of fidaxomicin.
-
-
Dissolution: Transfer the weighed fidaxomicin powder into a sterile amber vial. Add the calculated volume of fresh DMSO.
-
Example: Add 1 mL of DMSO to the 10 mg of fidaxomicin.
-
-
Mixing: Tightly cap the vial and vortex thoroughly until the fidaxomicin is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of Working Solutions for MIC Determination (Agar Dilution Method)
The agar (B569324) dilution method is a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria like C. difficile.
Materials:
-
10 mg/mL Fidaxomicin primary stock solution (from Protocol 1)
-
Sterile diluent (e.g., DMSO or appropriate sterile broth)
-
Molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood), cooled to 48-50°C.
-
Sterile petri dishes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Serial Dilution Preparation: Prepare a series of serial twofold dilutions from the 10 mg/mL primary stock solution to create a range of intermediate stock solutions. The dilutions can be made in DMSO. The concentration range should bracket the expected MIC of the test organisms.
-
Example MIC Range for C. difficile: 0.004 to 0.032 µg/mL.
-
-
Incorporation into Agar: Add a specific volume of each fidaxomicin intermediate dilution to a larger, defined volume of molten agar. A common ratio is 1 part drug solution to 9 parts agar to minimize the final solvent concentration.
-
Example: To prepare an agar plate with a final fidaxomicin concentration of 0.125 µg/mL, add 2 mL of a 1.25 µg/mL intermediate solution to 18 mL of molten agar.
-
-
Control Plate: Prepare a control plate containing agar with the same concentration of solvent (DMSO) used in the test plates but without fidaxomicin.
-
Pouring and Solidification: Mix the agar-drug solution gently but thoroughly by inverting the tube to avoid bubbles. Immediately pour the mixture into sterile petri dishes. Allow the plates to solidify at room temperature.
-
Usage: The plates should be used immediately or can be stored at 4°C for up to 24 hours before inoculation.
Visualizations
Workflow for Fidaxomicin Standard Solution Preparation
The following diagram illustrates the logical workflow from weighing the fidaxomicin powder to the preparation of assay-ready agar plates.
Caption: Workflow for preparing fidaxomicin stock and working solutions.
References
Application Notes and Protocols: Fidaxomicin as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing fidaxomicin (B1672665) as a reference standard in various antibiotic research applications. Fidaxomicin, a first-in-class macrocyclic antibiotic, is a crucial tool for in vitro and in vivo studies targeting Gram-positive bacteria, particularly Clostridioides difficile.
Mechanism of Action
Fidaxomicin exhibits a narrow spectrum of activity, primarily against C. difficile, by inhibiting the initiation of bacterial RNA synthesis.[1][2][3] It binds to the bacterial RNA polymerase at a site distinct from that of rifamycins, preventing the separation of DNA strands and the formation of the open promoter complex.[1][4] This targeted action minimizes disruption to the normal gut microbiota, a significant advantage over broad-spectrum antibiotics.[2][4]
Physicochemical Properties and Handling
Fidaxomicin is a fermentation product of the actinomycete Dactylosporangium aurantiacum.[4] For research purposes, it is typically supplied as a powder.
Table 1: Physicochemical Properties of Fidaxomicin
| Property | Value |
| Molecular Formula | C₅₂H₇₄Cl₂O₁₈ |
| Molecular Weight | 1058.0 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Storage | Store at 4°C, protected from light[5] |
Analytical Methods for Quality Control
Ensuring the purity and potency of fidaxomicin as a reference standard is critical for accurate and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A validated stability-indicating RP-HPLC method can be used to determine the purity of fidaxomicin and to quantify it in various formulations.[6][7][8]
Table 2: Example HPLC Method Parameters for Fidaxomicin Analysis
| Parameter | Condition | Reference |
| Column | Symmetry C18, 4.6x250mm, 5µm | [8] |
| Mobile Phase A | 0.1% Ortho-phosphoric acid in Water | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Gradient | 5% B to 95% B | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 228 nm | [8] |
| Retention Time | ~6.5 minutes | [8] |
| Linearity Range | 10 to 150 µg/mL | [8] |
| Limit of Detection (LOD) | 6.67 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 20.22 µg/mL | [8] |
Protocol 1: HPLC Analysis of Fidaxomicin
-
Standard Preparation: Accurately weigh and dissolve fidaxomicin reference standard in a suitable diluent (e.g., 60% Methanol / 40% Water) to a final concentration of 0.5 mg/mL.[6]
-
Sample Preparation: Prepare samples to a similar concentration as the standard solution.
-
Chromatographic System: Set up the HPLC system according to the parameters in Table 2.
-
Injection: Inject equal volumes of the standard and sample solutions.
-
Analysis: Compare the retention time and peak area of the fidaxomicin peak in the sample chromatogram to that of the standard chromatogram to determine purity and concentration.
Antimicrobial Susceptibility Testing
Fidaxomicin is used as a reference standard in antimicrobial susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) of clinical isolates or to evaluate new antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The agar (B569324) dilution method is the recommended procedure for determining the MIC of fidaxomicin against anaerobic bacteria like C. difficile, as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
Table 3: In Vitro Activity of Fidaxomicin against Clostridioides difficile
| Parameter | Value (µg/mL) | Reference |
| MIC Range | ≤0.001 - 1 | [10][11] |
| MIC₅₀ | 0.06 - 0.25 | [1] |
| MIC₉₀ | 0.125 - 0.5 | [1][10] |
Protocol 2: Agar Dilution MIC Assay for C. difficile
-
Stock Solution Preparation: Prepare a stock solution of fidaxomicin in dimethyl sulfoxide (B87167) (DMSO).[9]
-
Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (1 mg/L), and vitamin K1 (5 mg/L).[5]
-
Serial Dilutions: Perform serial twofold dilutions of the fidaxomicin stock solution and add them to molten agar to achieve the desired final concentrations.[9]
-
Inoculum Preparation: Prepare a bacterial suspension of the C. difficile isolate equivalent to a 0.5 McFarland standard.[9]
-
Inoculation: Inoculate the agar plates with the standardized bacterial suspension.[9]
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.[5][9]
-
Result Interpretation: The MIC is the lowest concentration of fidaxomicin that completely inhibits visible bacterial growth.[9]
Time-Kill Assays
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antibiotic over time. Fidaxomicin has been shown to have time-dependent bactericidal activity against C. difficile.[12][13]
Protocol 3: Time-Kill Assay for Fidaxomicin
-
Culture Preparation: Grow C. difficile strains in supplemented Brucella broth under anaerobic conditions.[12]
-
Drug Concentration: Prepare broth containing fidaxomicin at various multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC).
-
Inoculation: Inoculate the drug-containing and a no-drug control broth with a standardized bacterial suspension.
-
Sampling: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar to determine the number of colony-forming units (CFU)/mL.
-
Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.[12]
Table 4: Bactericidal Activity of Fidaxomicin against C. difficile
| Strain | Fidaxomicin Concentration | Time to ≥3 log₁₀ reduction in CFU/mL | Reference |
| ATCC 43255 | 4x MIC | 48 hours | [12] |
| Clinical Strain ORG 1687 | 4x MIC | 48 hours | [12] |
Active Metabolite: OP-1118
Fidaxomicin is hydrolyzed in the gastrointestinal tract to its primary and active metabolite, OP-1118.[2] OP-1118 also exhibits bactericidal activity against C. difficile and should be considered when conducting comprehensive in vitro studies.[12][14]
Table 5: In Vitro Activity of OP-1118 against Clostridioides difficile
| Parameter | Value (µg/mL) | Reference |
| MIC₅₀ | 4 | [11] |
| MIC₉₀ | 8 | [11] |
Conclusion
Fidaxomicin is an indispensable reference standard for research and development of new antibiotics targeting C. difficile. Its well-defined mechanism of action, established analytical methods for quality control, and extensive data on its in vitro activity make it an ideal comparator for evaluating novel antimicrobial agents. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing fidaxomicin in their studies.
References
- 1. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. merckconnect.com [merckconnect.com]
- 4. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. jmpas.com [jmpas.com]
- 7. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 8. veterinaria.org [veterinaria.org]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fidaxomicin in Clostridioides difficile Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare challenge. Fidaxomicin (B1672665) is a narrow-spectrum macrocyclic antibiotic approved for the treatment of CDI. It exhibits potent bactericidal activity against C. difficile while having a minimal impact on the normal gut microbiota, a key factor in preventing CDI recurrence. These application notes provide a comprehensive overview of the use of fidaxomicin in preclinical CDI models, including detailed experimental protocols, quantitative efficacy data, and a summary of its mechanism of action.
Mechanism of Action
Fidaxomicin inhibits the initiation of transcription by binding to the "switch region" of bacterial RNA polymerase, preventing the separation of DNA strands and halting messenger RNA synthesis. This mechanism is distinct from other antibiotic classes. Its narrow spectrum of activity is attributed to the specific composition of the RNA polymerase σ subunit in susceptible bacteria like C. difficile.
Caption: Mechanism of action of fidaxomicin.
Quantitative Data from Preclinical Models
The efficacy of fidaxomicin has been evaluated in various preclinical models of CDI. The following tables summarize the key quantitative findings from these studies, often in comparison to vancomycin, a standard treatment for CDI.
Table 1: In Vitro Efficacy of Fidaxomicin against C. difficile
| Parameter | Fidaxomicin | Vancomycin | Metronidazole | Reference |
| MIC50 (µg/mL) | 0.06 - 0.25 | - | - | |
| MIC90 (µg/mL) | 0.125 - 0.5 | - | - | |
| Effect on Spore Production | Complete inhibition at 1/4x MIC | No inhibition | No inhibition | |
| Post-antibiotic Effect (h) | ~10 | - | - |
Table 2: Efficacy of Fidaxomicin in a Murine CDI Model
| Parameter | Fidaxomicin | Vancomycin | Control | Reference |
| Susceptibility to C. difficile Colonization | 1 of 16 mice susceptible | 9 of 15 mice susceptible | - | |
| Survival Rate (%) | 100 | 100 | 0 | |
| Impact on Gut Microbiota Diversity | Less impact, faster recovery | Greater impact, slower recovery | - |
Table 3: Efficacy of Fidaxomicin in a Hamster CDI Model
| Parameter | Fidaxomicin (1-2.5 mg/kg) | Vancomycin | Control | Reference |
| Survival Rate during Dosing (%) | 100 | 100 | 0 | |
| Day 28 Survival Rate (%) | 90-100 | 10 | 0 |
Table 4: Efficacy of Fidaxomicin in an In Vitro Human Gut Model
| Parameter | Fidaxomicin | Vancomycin | Metronidazole | Reference |
| Reduction in C. difficile Vegetative Cells | Below detection limit after 2 days | Below detection limit by day 4 | Failed to decrease | |
| Reduction in C. difficile Spores | Below detection limit after 2 days | Persisted | - | |
| Recurrence of Vegetative Cell Growth | No recurrence | Recurrence after 13 days | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols for studying fidaxomicin in CDI models.
Protocol 1: Murine Model of C. difficile Infection
This protocol describes the induction of CDI in mice and subsequent treatment with fidaxomicin.
1. Animal Model:
-
Species: C57BL/6 or CF-1 mice.
-
Housing: Individually caged to prevent cross-contamination.
2. Induction of CDI:
-
Administer a cocktail of antibiotics (e.g., cefoperazone (B1668861), clindamycin) in drinking water for 5-10 days to disrupt the native gut microbiota.
-
After a 2-day antibiotic-free period, orally challenge the mice with 1 x 103 to 1 x 105 CFU of C. difficile spores (e.g., strain VPI 10463 or BI1).
3. Fidaxomicin Administration:
-
Dosage: 3 mg/kg to 30 mg/kg per day.
-
Route: Oral gavage.
-
Formulation: Suspend fidaxomicin in a suitable vehicle such as 0.5% methylcellulose (B11928114) or Labrasol.
-
Duration: Typically 5 to 10 days, starting 1 hour after C. difficile challenge.
4. Assessment of Efficacy:
-
Survival: Monitor and record daily survival for up to 28 days.
-
Clinical Score: Assess daily for signs of disease (e.g., weight loss, diarrhea, lethargy).
-
Microbiological Analysis: Collect fecal samples at predetermined time points to quantify C. difficile vegetative cells and spores by plating on selective agar (B569324) (e.g., CCEYL agar).
-
Toxin Analysis: Measure toxin levels in fecal samples using cytotoxicity assays or ELISAs.
-
Microbiota Analysis: Characterize the fecal microbiota using 16S rRNA gene sequencing to assess the impact of treatment on microbial diversity.
Caption: Murine CDI model experimental workflow.
Protocol 2: Hamster Model of C. difficile Infection
This protocol provides a method for inducing a more severe form of CDI in hamsters.
1. Animal Model:
-
Species: Golden Syrian hamsters.
2. Induction of CDI:
-
Administer a single dose of clindamycin (B1669177) (e.g., 10 mg/kg) subcutaneously or orally.
-
24 hours later, orally challenge the hamsters with ~100-350 C. difficile spores (e.g., strain BI1 or 630).
3. Fidaxomicin Administration:
-
Dosage: 1 mg/kg to 25 mg/kg, administered twice daily.
-
Route: Oral gavage.
-
Duration: 5 days.
4. Assessment of Efficacy:
-
Survival: Monitor and record daily survival for up to 28 days.
-
Microbiological Analysis: At the time of euthanasia, collect colon and cecum contents to quantify C. difficile vegetative cells and spores.
Protocol 3: In Vitro Human Gut Model of CDI
This protocol describes a chemostat model that simulates the human colonic environment.
1. Model Setup:
-
System: A multi-stage chemostat gut model consisting of interconnected vessels simulating different regions of the colon.
-
Inoculum: Inoculate the model with a fecal slurry from healthy human donors.
-
Culture Conditions: Maintain anaerobic conditions and a constant temperature of 37°C. Continuously supply growth medium.
2. Induction of CDI:
-
Allow the gut microbiota to stabilize.
-
Introduce C. difficile spores (e.g., PCR ribotype 027) into the system.
-
Instill an antibiotic such as clindamycin (e.g., 33.9 mg/L, four times daily for 7 days) to induce C. difficile proliferation and toxin production.
3. Fidaxomicin Administration:
-
Concentration: 200 mg/L, administered twice daily.
-
Duration: 7 days.
4. Assessment of Efficacy:
-
C. difficile Counts: Monitor total viable counts of vegetative cells and spores daily.
-
Toxin Titers: Measure cytotoxin levels daily.
-
Microbiota Analysis: Enumerate major gut bacterial groups (e.g., Bacteroides, Bifidobacterium, Lactobacillus, Clostridium) to assess the impact of fidaxomicin on the commensal flora.
-
Antimicrobial Concentrations: Measure the concentration of fidaxomicin in the gut model over time.
Conclusion
Fidaxomicin demonstrates significant efficacy in various preclinical models of CDI. Its narrow spectrum of activity, potent bactericidal effect against C. difficile, and ability to inhibit spore formation contribute to its effectiveness and reduced rates of recurrence compared to broader-spectrum antibiotics like vancomycin. The detailed protocols provided herein serve as a valuable resource for researchers investigating novel therapies for CDI and further exploring the unique properties of fidaxomicin.
Application Note: Cell Culture-Based Assays for Evaluating Fidaxomicin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Fidaxomicin (B1672665) is a narrow-spectrum, macrocyclic antibiotic used for the treatment of Clostridioides difficile-associated diarrhea (CDAD).[1][2] Its mechanism of action involves the inhibition of bacterial RNA polymerase at the initiation phase of transcription.[1][3][4] Notably, fidaxomicin targets a site on the bacterial RNA polymerase that is distinct from that of other antibiotic classes like rifamycins. Due to the structural differences between bacterial and eukaryotic RNA polymerases, fidaxomicin is expected to have high specificity for bacterial cells with minimal effects on mammalian cells.
This application note provides a comprehensive overview and detailed protocols for a panel of cell culture-based assays to quantitatively evaluate the potential in vitro cytotoxicity of fidaxomicin. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, lysosomal function, and the activation of apoptotic pathways. Employing a multi-parametric approach is crucial for a thorough assessment of a compound's safety profile.
General Experimental Workflow
A typical workflow for assessing cytotoxicity involves cell preparation, treatment with the test compound (Fidaxomicin), and subsequent analysis using one or more of the described assays.
Caption: General workflow for in vitro cytotoxicity testing.
Assays for Cell Viability and Cytotoxicity
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Fidaxomicin in culture medium. Remove the old medium from the wells and add 100 µL of the Fidaxomicin dilutions. Include wells for vehicle control (e.g., DMSO at the highest concentration used for Fidaxomicin) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculation:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring plasma membrane damage. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Prepare additional control wells for determining maximum LDH release.
-
Control Preparation:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Add 10 µL of a lysis buffer (e.g., 10X Lysis Buffer provided in kits, often Triton X-100 based) to untreated control wells 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the vehicle used to dissolve Fidaxomicin.
-
-
Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and dye, as per manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.
-
Calculation:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Neutral Red Uptake Assay: Assessment of Lysosomal Integrity
The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of healthy, viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The dye is a weak cationic dye that penetrates cell membranes and accumulates in the acidic environment of lysosomes. Damage to the cell surface or lysosomal membrane leads to a decreased uptake and binding of the dye.
Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Dye Incubation: After the treatment period, remove the culture medium. Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Dye Removal and Washing: Discard the Neutral Red solution and wash the cells once with 150 µL of pre-warmed PBS to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well to extract the dye from the lysosomes.
-
Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the dye.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100
-
Assays for Apoptosis
Apoptosis, or programmed cell death, is a distinct process from necrosis. Detecting specific apoptotic markers can provide mechanistic insight into a compound's cytotoxic effects. Key early events include the activation of caspase enzymes and the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Caspase-3/7 Activity Assay
Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins to orchestrate the process of apoptosis. Assays typically use a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7, releasing a fluorescent or luminescent signal.
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol, preferably using a white-walled 96-well plate for luminescence assays. A positive control known to induce apoptosis (e.g., staurosporine) should be included.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7).
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Calculation: Data is typically presented as the fold-change in luminescence relative to the untreated or vehicle control.
Annexin V Staining Assay
In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface of the cell. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.
Protocol: Annexin V Staining
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Cell Harvesting (for suspension cells or flow cytometry): For adherent cells, gently detach them using Trypsin-EDTA. Collect all cells (including those in the supernatant) and wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of a fluorescently-labeled Annexin V conjugate (e.g., Annexin V-FITC).
-
Co-staining (Optional): To distinguish between early apoptotic and late apoptotic/necrotic cells, a membrane-impermeable DNA dye like Propidium Iodide (PI) can be added.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry or fluorescence microscopy. For plate-based assays, specific "mix-and-read" reagents are available that can be measured directly on a plate reader.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear, tabular format to facilitate comparison and the determination of key toxicological endpoints like the half-maximal inhibitory concentration (IC₅₀).
| Assay Type | Endpoint Measured | Fidaxomicin Conc. (µM) | % Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) | IC₅₀ (µM) |
| MTT | Metabolic Activity | 0.1 | 98.5 ± 4.2 | N/A | >100 |
| 1 | 97.1 ± 3.8 | N/A | |||
| 10 | 95.3 ± 5.1 | N/A | |||
| 100 | 92.8 ± 4.9 | N/A | |||
| LDH Release | Membrane Integrity | 0.1 | N/A | 1.2 ± 0.8 | >100 |
| 1 | N/A | 1.9 ± 1.1 | |||
| 10 | N/A | 2.5 ± 1.5 | |||
| 100 | N/A | 4.1 ± 2.0 | |||
| Neutral Red | Lysosomal Integrity | 0.1 | 99.1 ± 3.5 | N/A | >100 |
| 1 | 98.2 ± 3.1 | N/A | |||
| 10 | 96.0 ± 4.4 | N/A | |||
| 100 | 94.5 ± 3.9 | N/A | |||
| Caspase-3/7 | Apoptosis | 0.1 | N/A | 1.1-fold increase | N/A |
| 100 | N/A | 1.3-fold increase |
Table represents example data and formatting.
Apoptosis Signaling Pathways
While Fidaxomicin is not expected to be a potent inducer of apoptosis in mammalian cells, understanding the underlying pathways is essential for interpreting results from apoptosis-specific assays. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.
References
Application Notes and Protocols for the Microbiological Assay of Fidaxomicin Potency and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin (B1672665) is a narrow-spectrum macrocyclic antibiotic primarily used for the treatment of Clostridioides difficile infection (CDI).[1][2][3] Its targeted activity against C. difficile while sparing the normal gut flora makes it a valuable therapeutic agent.[2] Ensuring the potency and purity of fidaxomicin is critical for its safety and efficacy. This document provides detailed application notes and experimental protocols for the microbiological assay of fidaxomicin potency and the chromatographic assessment of its purity.
Part 1: Microbiological Assay for Fidaxomicin Potency
The potency of fidaxomicin is determined by its ability to inhibit the growth of a susceptible microorganism. The agar (B569324) diffusion method is a widely accepted technique for this purpose. This method relies on the diffusion of the antibiotic from a carrier (e.g., a paper disc or a cylinder) through a solid agar medium inoculated with a test organism, resulting in a zone of growth inhibition. The diameter of this zone is proportional to the concentration of the antibiotic.
Experimental Protocol: Agar Diffusion Assay for Fidaxomicin Potency
This protocol is based on established microbiological assay principles for antibiotics.
1. Test Organism and Culture Conditions:
-
Test Organism: Clostridioides difficile (a susceptible strain, e.g., ATCC 700057).
-
Culture Medium: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is recommended for optimal growth of C. difficile.[1]
-
Incubation Conditions: Anaerobic conditions (e.g., using an anaerobic chamber or gas-generating system) at 35-37°C.[1]
2. Preparation of Media and Inoculum:
-
Prepare supplemented Brucella agar according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 48-50°C.[1]
-
Prepare a standardized suspension of the C. difficile test strain in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[1]
-
Inoculate the molten agar with the standardized bacterial suspension.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a suitable amount of Fidaxomicin Reference Standard and dissolve in dimethyl sulfoxide (B87167) (DMSO) to obtain a stock solution of known concentration.[1]
-
Standard Working Solutions: Prepare a series of at least five twofold dilutions of the standard stock solution in a suitable buffer (e.g., phosphate (B84403) buffer) to cover a range of concentrations.
-
Sample Preparation: Dissolve the fidaxomicin sample to be tested in DMSO and then dilute with buffer to obtain a concentration expected to be in the middle of the standard concentration range.
4. Assay Procedure:
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Place sterile paper discs (6 mm diameter) or stainless steel cylinders onto the surface of the agar.
-
Apply a fixed volume (e.g., 20 µL) of each standard and sample solution to the discs/cylinders.
-
Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.[1]
5. Data Analysis:
-
Measure the diameter of the zones of complete growth inhibition to the nearest 0.1 mm.
-
Construct a standard curve by plotting the logarithm of the fidaxomicin concentration against the zone diameter for the standard solutions.
-
Determine the concentration of fidaxomicin in the sample by interpolating its zone diameter on the standard curve.
-
Calculate the potency of the sample relative to the reference standard.
Data Presentation: Typical Potency Data
The following table summarizes the typical in vitro activity of fidaxomicin against various Gram-positive bacteria, presented as Minimum Inhibitory Concentration (MIC) values. While the agar diffusion assay measures zones of inhibition, these MIC values provide context for the expected potency.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Clostridioides difficile | 0.125 | 0.25 - 0.5 | ≤0.001 - 1 |
| Enterococcus faecalis | 2 | 2 | 1 - 8 |
| Enterococcus faecium | 4 | 4 | 1 - 8 |
| Staphylococcus aureus (MRSA) | - | - | 2 - 16 |
Data compiled from multiple sources.[2][3][4][5]
Visualization: Potency Assay Workflow
Caption: Workflow for Fidaxomicin Potency Assay.
Part 2: Purity Assay of Fidaxomicin
The purity of fidaxomicin is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[6] This method separates fidaxomicin from its impurities and degradation products, allowing for their quantification.
Experimental Protocol: HPLC Method for Fidaxomicin Purity
This protocol is a composite of validated methods described in the literature.[7][8][9][10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Symmetry C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[7]
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid in water and acetonitrile (B52724) (e.g., in a 5:95 v/v ratio).[7] Another reported mobile phase is a mixture of 0.1% ortho-phosphoric acid in water, acetonitrile, and methanol (B129727) (20:36.5:43.5 v/v/v).[8][9][10]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Standard Solution: Prepare a solution of Fidaxomicin Reference Standard in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare a solution of the fidaxomicin sample in the mobile phase at a similar concentration to the standard solution.
-
Blank: Use the mobile phase as a blank.
3. System Suitability:
-
Inject the standard solution multiple times (e.g., five or six replicates).
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and other parameters like theoretical plates and tailing factor meet the predefined criteria.
4. Assay Procedure:
-
Inject the blank, followed by the standard solution, and then the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis:
-
Identification: The principal peak in the chromatogram of the sample solution should correspond in retention time to the principal peak in the chromatogram of the standard solution.[6]
-
Purity Calculation: Calculate the percentage of fidaxomicin in the sample by comparing the peak area of fidaxomicin in the sample chromatogram to the peak area in the standard chromatogram. The percentage of any impurity can be calculated based on its peak area relative to the sum of all peak areas.
Data Presentation: Typical HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for fidaxomicin analysis.
| Parameter | Typical Value/Range |
| Retention Time | ~6.5 minutes |
| Linearity Range | 10 - 150 µg/mL |
| Limit of Detection (LOD) | 0.4 - 6.67 µg/mL |
| Limit of Quantitation (LOQ) | 1.3 - 20.22 µg/mL |
| Precision (%RSD) | < 2.0% |
Data compiled from multiple sources.[7][8][9][10]
Visualization: Purity Assessment Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Activity of Fidaxomicin (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmpas.com [jmpas.com]
- 7. veterinaria.org [veterinaria.org]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
Troubleshooting & Optimization
Troubleshooting poor solubility of Fidaxomicin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Fidaxomicin (B1672665).
Frequently Asked Questions (FAQs)
Q1: Why is Fidaxomicin poorly soluble in aqueous solutions?
Fidaxomicin is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, which means it possesses both low aqueous solubility and low membrane permeability.[1][2] Its chemical structure, an 18-membered macrocyclic lactone, contributes to its hydrophobic nature.[2][3] This inherent low solubility is a primary reason for its minimal systemic absorption after oral administration, confining its activity mainly to the gastrointestinal tract.[1][4]
Q2: What is the measured solubility of Fidaxomicin in common laboratory solvents?
Fidaxomicin is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[5] Quantitative data varies slightly between sources, but provides a clear picture of its solubility profile.
Q3: How does pH affect the solubility and stability of Fidaxomicin?
Fidaxomicin's solubility remains minimal across the entire physiological pH range found in the gastrointestinal tract.[6] It is reported to be most stable in a pH range of 4 to 6.[7] At lower pH values, such as those found in gastric fluid (pH ~1.2), the molecule undergoes acidic degradation, which can lead to a loss of antibacterial activity.[7]
Q4: What strategies can be used in a laboratory setting to improve the dissolution of Fidaxomicin for in vitro experiments?
Several strategies can be employed to dissolve Fidaxomicin for experimental use:
-
Co-solvents: The most common method is to first dissolve Fidaxomicin in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution.[8][9] This stock can then be diluted into the aqueous experimental medium.
-
Formulation Aids: The use of surfactants or polymers can enhance aqueous solubility. For instance, Pluronic copolymers (F127 and F68) have been shown to increase solubility more than tenfold.[4] The FDA also permits the use of a small amount of surfactant in dissolution testing for generic formulations.[10][11]
-
Sonication: To aid dissolution, especially when preparing solutions in DMSO or other viscous solvents, sonication is recommended.[8]
-
Solid Dispersions: For drug development, creating a solid dispersion by highly dispersing fidaxomicin into a water-soluble or enteric-soluble carrier can significantly improve its solubility and stability.[12]
Q5: Are there advanced strategies to overcome Fidaxomicin's low solubility for therapeutic applications?
Yes, researchers are exploring several advanced strategies to enhance the bioavailability of Fidaxomicin, including:
-
Structural Modifications: Synthesizing new derivatives by introducing hydrophilic groups (e.g., polyethylene (B3416737) glycol chains, amino groups) has resulted in analogs with up to a 25-fold increase in water solubility while retaining antibiotic activity.[1]
-
Nanoformulations: Encapsulating Fidaxomicin in nanoparticles can improve solubility, protect the drug from degradation, and potentially enhance its absorption.[1]
-
Prodrug Approach: Designing an inactive derivative that is better absorbed and then converted to the active Fidaxomicin form within the body.[1]
Solubility Data Summary
The following table summarizes the reported solubility of Fidaxomicin in various solvents.
| Solvent | Reported Solubility | Source |
| Water | < 1 mg/mL (practically insoluble) | [8] |
| 0.0125 mg/mL (predicted) | [3] | |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (56.71 mM) | [8] |
| 100 mg/mL (94.51 mM) | [9] | |
| Ethanol | < 1 mg/mL (slightly soluble) | [8] |
| 6 mg/mL | [9] | |
| Methanol | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to address challenges with dissolving Fidaxomicin powder for experimental use.
Experimental Protocols
Protocol: Preparation of a 10 mg/mL Fidaxomicin Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of Fidaxomicin that can be used for subsequent dilutions in aqueous media.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of Fidaxomicin powder in a suitable vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of Fidaxomicin.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the Fidaxomicin powder. In this example, add 1 mL of DMSO.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to suspend the powder.
-
Sonication: Place the vial in a bath sonicator. Sonicate the suspension for 10-15 minutes to facilitate complete dissolution.[8] The solution should become clear and free of visible particulates.
-
Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO for best results.[9]
-
-
Final Check: After sonication, visually inspect the solution against a light source to ensure all solid material has dissolved. If particulates remain, repeat the vortex and sonication steps.
-
Storage: Store the stock solution at -20°C for long-term use. Before use, thaw the solution and ensure the drug remains fully dissolved.
Mechanism of Action Diagram
Fidaxomicin's poor solubility confines it to the GI tract, where it exerts its bactericidal effect by inhibiting bacterial RNA polymerase. Understanding this mechanism is key to its application. The drug binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands required for transcription.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Formal Single Atom Editing of the Glycosylated Natural Product Fidaxomicin Improves Acid Stability and Retains Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fidaxomicin | Antibiotic | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. CN104546666A - Fidaxomicin solid dispersion and preparation method thereof - Google Patents [patents.google.com]
- 13. sciencedaily.com [sciencedaily.com]
Technical Support Center: Optimizing Fidaxomicin for In Vitro Time-Kill Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fidaxomicin (B1672665) concentrations for in vitro time-kill assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fidaxomicin?
Fidaxomicin is a macrocyclic lactone antibiotic that exhibits a narrow spectrum of activity, primarily targeting Gram-positive anaerobes like Clostridioides difficile.[1] Its bactericidal action stems from the inhibition of bacterial RNA polymerase, which disrupts the transcription process essential for bacterial survival.[1][2][3] Fidaxomicin binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands and thereby inhibiting the synthesis of messenger RNA.[3]
Q2: What is a typical Minimum Inhibitory Concentration (MIC) range for fidaxomicin against C. difficile?
The MIC for fidaxomicin against C. difficile generally ranges from 0.03 to 0.25 µg/mL.[4] The combined results of multiple in vitro studies have shown the MIC range to be between ≤0.001–1 μg/mL, with an MIC90 of 0.5 μg/mL.[5]
Q3: Is fidaxomicin's bactericidal activity concentration-dependent or time-dependent?
Fidaxomicin's bactericidal activity is time-dependent.[1][6] This means that the extent of bacterial killing is more dependent on the duration of exposure to the antibiotic above the MIC than on the peak concentration of the drug.
Q4: What concentrations of fidaxomicin are typically used in a time-kill assay?
Concentrations for time-kill assays are usually based on multiples of the predetermined MIC for the specific bacterial strain being tested. Common concentrations to evaluate are 2x, 4x, and 8x MIC.[7] It has been observed that the bactericidal effect of fidaxomicin is maximized at a concentration of 4 times the MIC, with no significant improvement in killing at higher concentrations.[6]
Q5: What is the expected outcome of a time-kill assay with fidaxomicin against susceptible organisms?
For susceptible strains of C. difficile, fidaxomicin at 4x MIC is expected to achieve a ≥3 log10 reduction in colony-forming units (CFU)/mL within 48 hours of exposure.[7]
Troubleshooting Guide
Issue 1: Suboptimal or no bactericidal activity observed in the time-kill assay.
-
Possible Cause 1: Incorrect Fidaxomicin Concentration.
-
Solution: Ensure that the concentrations used are appropriate multiples of the experimentally determined MIC for the specific strain being tested. It is crucial to perform MIC testing prior to the time-kill assay. A concentration of at least 4x MIC is recommended to observe maximal bactericidal activity.[6]
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Possible Cause 3: Issues with the Bacterial Inoculum.
-
Solution: Verify the viability and growth phase of the bacterial culture. It is recommended to use a starting inoculum in the logarithmic growth phase at a standardized concentration (e.g., ~1 x 10^6 CFU/mL).[7]
-
Issue 2: High variability between replicates.
-
Possible Cause 1: Inaccurate Pipetting or Dilutions.
-
Solution: Ensure accurate and consistent pipetting for serial dilutions and plating. Use calibrated pipettes and proper mixing techniques at each dilution step.
-
-
Possible Cause 2: Non-homogenous Bacterial Suspension.
-
Solution: Thoroughly vortex the bacterial culture before preparing the inoculum and before taking samples at each time point to ensure a uniform suspension.
-
Issue 3: Unexpectedly low or no bacterial growth in the no-drug control.
-
Possible Cause 1: Poor Bacterial Viability.
-
Solution: Use a fresh, actively growing culture for the inoculum. Ensure the growth medium and incubation conditions are optimal for the specific bacterial strain.
-
-
Possible Cause 2: Contamination of Media or Reagents.
-
Solution: Use sterile techniques throughout the experimental setup. Check all media and reagents for any signs of contamination.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Fidaxomicin against Clostridioides difficile
| Parameter | Value (µg/mL) | Reference(s) |
| MIC Range | 0.03 - 0.25 | [4] |
| MIC Range (multiple studies) | ≤0.001 - 1 | [5] |
| MIC90 | 0.5 | [5] |
Table 2: In Vitro Activity of Fidaxomicin and its Metabolite OP-1118 against various bacteria.
| Organism | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| C. difficile (135 strains) | OP-1118 | 4 | 8 | [5] |
| Enterococcus spp. | Fidaxomicin | - | 4 | [8] |
| Enterococcus faecalis | Fidaxomicin | 2 | 2 | [8] |
| Enterococcus faecium | Fidaxomicin | 4 | 4 | [8] |
Experimental Protocols
Detailed Methodology for In Vitro Time-Kill Assay
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain (e.g., C. difficile) on an appropriate agar (B569324) medium.
-
Incubate under suitable conditions (e.g., anaerobically at 37°C for 48 hours).
-
Prepare a suspension of the bacterial culture in a suitable broth (e.g., supplemented Brucella broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8]
-
Dilute this suspension to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL in the final test tubes.[7]
-
-
Preparation of Fidaxomicin Concentrations:
-
Prepare a stock solution of fidaxomicin in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[8]
-
Perform serial dilutions to prepare working solutions that, when added to the test tubes, will result in the desired final concentrations (e.g., 2x, 4x, 8x MIC).
-
-
Assay Setup:
-
In sterile tubes, combine the appropriate volume of broth, the bacterial inoculum, and the fidaxomicin working solution.
-
Include a "no-drug" control tube containing only the broth and the bacterial inoculum.[7]
-
-
Incubation and Sampling:
-
Incubate all tubes under the appropriate conditions (e.g., 35°C for 48 hours).[7]
-
At predetermined time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
-
Enumeration of Viable Bacteria:
-
Perform serial ten-fold dilutions of the collected aliquots.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto duplicate agar plates.[7]
-
Incubate the plates under suitable conditions until colonies are visible (e.g., 37°C for 48 hours).[7]
-
Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.
-
Visualizations
Caption: Mechanism of action of fidaxomicin.
Caption: Experimental workflow for a time-kill assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. merckconnect.com [merckconnect.com]
- 3. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to prevent degradation of Fidaxomicin (Standard) during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Fidaxomicin (B1672665) standard to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fidaxomicin standard?
A1: The recommended storage conditions for Fidaxomicin standard depend on its form. For solid Fidaxomicin (e.g., tablets or powder), it should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[1][2][3] If the standard is a reconstituted oral suspension, it must be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and should be used within 12 days.[1][3][4] Always keep the container tightly closed and protected from moisture and direct light.[1][4]
Q2: What are the primary factors that can cause Fidaxomicin to degrade?
A2: The primary factors that can lead to the degradation of Fidaxomicin are exposure to inappropriate temperatures, humidity, and extreme pH conditions (both acidic and alkaline environments).[5][6][7][8] Hydrolysis is a significant degradation pathway, particularly in aqueous solutions.[2][5][9][10][11][12] One of the major degradation impurities, known as impurity F, is particularly sensitive to heat and humidity.[8]
Q3: How can I tell if my Fidaxomicin standard has degraded?
A3: Visual inspection may not be sufficient to detect degradation. The most reliable method to assess the stability and purity of your Fidaxomicin standard is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6][7][13][14] This will allow you to separate and quantify Fidaxomicin from its degradation products. An increase in the peak areas of known impurities or the appearance of new peaks can indicate degradation.
Q4: Can I dissolve Fidaxomicin in water for my experiments? How stable is it in an aqueous solution?
A4: While Fidaxomicin can be dispersed in water, its stability in an aqueous environment is limited. Studies have shown that when crushed tablets are dispersed in water, degradation products can exceed specified limits within a few hours at room temperature.[13][14] If you need to prepare an aqueous dispersion, it should be used as quickly as possible, ideally within 2 hours.[13][14] For longer-term experiments, consider using a different solvent system or preparing fresh solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the Fidaxomicin standard. | 1. Review the storage conditions of your standard. Ensure it was stored at the correct temperature and protected from light and moisture. 2. Prepare a fresh solution from a new vial of the standard and re-run the analysis. 3. If the issue persists, consider that the degradation may have occurred prior to receipt. Contact the supplier for a certificate of analysis and to report the issue. |
| Loss of potency or reduced analytical response | Significant degradation of the Fidaxomicin standard. | 1. Verify the expiration date of the standard. 2. Assess storage conditions for any deviations from the recommendations. 3. Perform a quantitative analysis (e.g., HPLC) to determine the exact concentration of the active compound. 4. If degradation is confirmed, discard the old standard and use a new, properly stored one. |
| Inconsistent experimental results | Instability of Fidaxomicin in the experimental medium. | 1. If using an aqueous solution, be aware of its limited stability. Prepare fresh solutions immediately before use. 2. For longer experiments, consider the stability of Fidaxomicin in your specific experimental buffer or medium. Studies have shown better stability in vehicles like applesauce or Ensure® compared to water, which may suggest that certain excipients can have a stabilizing effect.[13][14] 3. Whenever possible, analyze a sample of your dosing solution at the end of the experiment to check for degradation. |
Stability Data Summary
The following table summarizes the stability of crushed Fidaxomicin tablets in different delivery vehicles at room temperature.
| Vehicle | Time Period | Recovery Range | Stability Notes |
| Water | Up to 2 hours | 95% - 104% | Degradation products may exceed limits after 2 hours.[13][14] |
| Applesauce | Up to 24 hours | 102% - 108% | Stable for at least 24 hours.[13][14] |
| Ensure® | Up to 24 hours | 96% - 108% | Stable for at least 24 hours.[13][14] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Fidaxomicin
This protocol is based on a published stability-indicating method for the determination of fidaxomicin and its hydrolytic degradation products.[5][6][7][15]
1. Materials and Reagents:
-
Fidaxomicin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (OPA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: 0.1% Ortho-phosphoric acid in water: Acetonitrile: Methanol (20:36.5:43.5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare a stock solution of Fidaxomicin in the mobile phase.
-
From the stock solution, prepare working standard solutions at a concentration range of 5–30 µg/mL.
4. Sample Preparation (for stability testing):
-
Subject the Fidaxomicin standard to stress conditions (e.g., acidic, alkaline, oxidative, thermal).
-
For acidic degradation, use 0.1 N HCl.
-
For alkaline degradation, use 0.1 N NaOH.
-
For oxidative degradation, use 3% H₂O₂.
-
For thermal degradation, expose the solid standard to heat.
-
Neutralize the acidic and alkaline samples before dilution.
-
Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation of Fidaxomicin from its degradation products.
Visualizations
Caption: Simplified degradation pathway of Fidaxomicin.
Caption: General workflow for Fidaxomicin stability testing.
References
- 1. Fidaxomicin Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. drugs.com [drugs.com]
- 3. Fidaxomicin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 4. Fidaxomicin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 6. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. CN110037992B - Stable fidaxomicin composition - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Fidaxomicin | C52H74Cl2O18 | CID 10034073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Fidaxomicin Extraction from Biological Matrices
Welcome to the technical support center for fidaxomicin (B1672665) bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of fidaxomicin and its primary active metabolite, OP-1118, from biological matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of fidaxomicin and OP-1118.
Issue 1: Low Recovery of Fidaxomicin and/or OP-1118
-
Question: We are experiencing low and inconsistent recovery for fidaxomicin and its metabolite OP-1118 from plasma samples. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors related to the chosen extraction method and the physicochemical properties of the analytes. Fidaxomicin is a large, lipophilic molecule, while its metabolite, OP-1118, is relatively more polar. This difference in polarity can make simultaneous extraction challenging.
Potential Causes & Troubleshooting Steps:
-
Inadequate Protein Precipitation: If using protein precipitation (PPT) with acetonitrile (B52724), incomplete precipitation of plasma proteins can lead to the loss of analytes in the protein pellet.
-
Solution: Ensure the ratio of acetonitrile to plasma is optimal. A common starting point is 3:1 (v/v). Also, ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact pellet.
-
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are critical for LLE.
-
Solution: Ethyl acetate (B1210297) is a commonly used solvent for extracting fidaxomicin. Ensure the pH of the aqueous phase is optimized to keep the analytes in a neutral state, enhancing their partitioning into the organic solvent. Multiple extraction steps with fresh solvent can also improve recovery.
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: Issues with SPE can arise from incorrect cartridge selection, inadequate conditioning, or inefficient elution.
-
Solution: For large, lipophilic molecules like fidaxomicin, a reverse-phase SPE cartridge (e.g., C18) is often suitable. Ensure proper conditioning of the cartridge to activate the stationary phase. The elution solvent must be strong enough to desorb the analytes from the cartridge. A combination of acetonitrile or methanol (B129727) with a small amount of acid or base may be necessary.
-
-
Analyte Adsorption: Fidaxomicin can adsorb to glass and plastic surfaces.
-
Solution: Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.
-
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Question: Our LC-MS/MS analysis of fidaxomicin is showing significant ion suppression, leading to poor sensitivity and reproducibility. How can we mitigate these matrix effects?
-
Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix, are a common challenge in bioanalysis, particularly with electrospray ionization (ESI).[1][2][3]
Potential Causes & Troubleshooting Steps:
-
Insufficient Sample Cleanup: Co-elution of phospholipids (B1166683) and other matrix components is a primary cause of ion suppression.
-
Chromatographic Co-elution: If matrix components elute at the same time as your analytes, ion suppression will occur.
-
Solution: Optimize your chromatographic method. Adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry (e.g., a C18 column) can help separate the analytes from interfering matrix components.[7]
-
-
Ionization Source: ESI can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4]
-
Solution: If your instrumentation allows, evaluate the use of APCI. Additionally, fidaxomicin and OP-1118 respond well in negative ion mode, which may offer a better signal-to-noise ratio and potentially reduced matrix effects compared to positive ion mode.[7]
-
-
Issue 3: Poor Peak Shape and Chromatography
-
Question: We are observing broad and tailing peaks for fidaxomicin in our chromatograms. What could be causing this and how can it be improved?
-
Answer: Poor peak shape can be attributed to a variety of factors, including secondary interactions with the analytical column, issues with the mobile phase, or problems with the sample diluent.
Potential Causes & Troubleshooting Steps:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with the analytes, causing peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to block the active silanol sites.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the column.
-
Solution: Optimize the mobile phase pH to ensure the analytes are in a single, stable ionization state.
-
-
Sample Reconstitution Solvent: If the solvent used to reconstitute the dried extract is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase. A common choice is a mixture of methanol and water that mirrors the starting conditions of the chromatographic gradient.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting fidaxomicin from fecal samples?
A1: Fecal samples are a more complex matrix than plasma, presenting unique challenges. The high solid content and presence of a wide variety of lipids, proteins, and other compounds can interfere with extraction and analysis. A key step is the initial homogenization of the entire fecal sample, often with an acetonitrile/acetic acid solution, to ensure a representative aliquot is taken for further processing.[5] Due to the high concentrations of fidaxomicin and OP-1118 in feces, dilution of the initial homogenate is typically required before extraction.[5][6][8]
Q2: Is an internal standard necessary for the analysis of fidaxomicin and OP-1118?
A2: Yes, the use of a stable isotope-labeled internal standard (SIL-IS), such as fidaxomicin-d7, is highly recommended.[7] An SIL-IS closely mimics the chromatographic behavior and ionization characteristics of the analyte, allowing it to compensate for variability in extraction recovery and matrix effects, thereby improving the accuracy and precision of the method.[1]
Q3: What are the typical extraction recovery rates for fidaxomicin and OP-1118?
A3: Extraction recovery can vary depending on the method and the matrix. For a liquid-liquid extraction method using ethyl acetate from human plasma, reported recovery rates were in the range of 66.9% to 73.0% for fidaxomicin and 61.0% to 64.5% for OP-1118.[7]
Q4: What are the key stability considerations for fidaxomicin during sample handling and storage?
A4: Fidaxomicin is known to be unstable in certain conditions. It is important to minimize the exposure of samples to high temperatures and extreme pH. Plasma samples should be stored at -80°C until analysis.[9] Studies have shown that crushed fidaxomicin tablets are stable for up to 2 hours in water at room temperature and for up to 24 hours in applesauce or Ensure®.[10][11][12] This suggests that the stability in biological matrices under typical processing conditions should be evaluated during method development.
Data Presentation
Table 1: Comparison of Fidaxomicin and OP-1118 Extraction Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with an organic solvent (e.g., acetonitrile). | Partitioning of analytes between two immiscible liquid phases (e.g., aqueous plasma and ethyl acetate). | Selective adsorption of analytes onto a solid support followed by elution with a solvent. |
| Typical Recovery | Moderate to High | 60-75%[7] | High |
| Matrix Effect | High (minimal cleanup)[4] | Low to Moderate (good cleanup)[7] | Low (excellent cleanup) |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Complexity | Low | Moderate | High |
| Cost | Low | Low | High |
Table 2: Quantitative Performance of a Validated LLE-LC-MS/MS Method for Fidaxomicin and OP-1118 in Human Plasma
| Analyte | LLOQ (ng/mL) | Recovery (%) | Matrix Factor (%) |
| Fidaxomicin | 0.2[5] | 66.9 - 73.0[7] | 96.8 - 100.7[7] |
| OP-1118 | 0.2[5] | 61.0 - 64.5[7] | 68.4 - 78.1[7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Fidaxomicin and OP-1118 from Human Plasma
-
Sample Preparation: To 50.0 µL of human plasma in a polypropylene tube, add 50.0 µL of the internal standard solution (e.g., 3.00 ng/mL fidaxomicin-d7).[7]
-
Aliquotting: Add 200 µL of ultrapure water.[7]
-
Extraction: Add 800 µL of ethyl acetate.[7]
-
Mixing: Vortex the mixture for 5 minutes.[7]
-
Phase Separation: Allow the sample to stand for 5 minutes to ensure complete phase separation.[7]
-
Supernatant Transfer: Carefully transfer 700 µL of the upper organic layer (ethyl acetate) to a clean tube or a well in a 96-well plate.[7]
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of a methanol-water mixture (1:1, v/v).[7]
-
Analysis: Inject an aliquot (e.g., 10.0 µL) into the LC-MS/MS system for analysis.[7]
Protocol 2: Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE)
-
Protein Precipitation:
-
To an aliquot of plasma, add 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex thoroughly for 2-3 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a strong organic solvent (e.g., 1 mL of acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation & SPE Workflow.
Caption: Troubleshooting Decision Logic.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 8. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability and recovery of DIFICID(®) (Fidaxomicin) 200-mg crushed tablet preparations from three delivery vehicles, and administration of an aqueous dispersion via nasogastric tube - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fidaxomicin MIC Testing for Fastidious Anaerobes
Welcome to the technical support center for improving the accuracy of fidaxomicin (B1672665) Minimum Inhibitory Concentration (MIC) testing for fastidious anaerobes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the approved methods for fidaxomicin MIC testing of fastidious anaerobes?
A1: The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, which are applicable to fidaxomicin. The two primary recommended methods are the agar (B569324) dilution method (Wadsworth method), which is considered the reference standard, and the broth microdilution method.[1][2][3][4] The agar dilution method is particularly well-suited for research and surveillance studies.[1]
Q2: Which quality control (QC) strains should be used for fidaxomicin MIC testing with anaerobes?
A2: For anaerobic susceptibility testing, it is crucial to include appropriate QC strains to ensure the accuracy and reproducibility of the results. While specific QC ranges for fidaxomicin with all fastidious anaerobes may not be universally established, standard QC strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741, and Clostridium difficile ATCC 700057. It is recommended to follow CLSI guidelines for QC organism selection and expected MIC ranges.
Q3: What is the expected in vitro activity of fidaxomicin against various fastidious anaerobes?
A3: Fidaxomicin exhibits potent, narrow-spectrum activity primarily against Clostridioides difficile. Its activity against other fastidious anaerobes is significantly lower. For many Gram-negative anaerobes, such as Bacteroides and Prevotella species, fidaxomicin MICs are typically very high, often exceeding >128 µg/mL. The drug has limited to no activity against Gram-negative aerobes and anaerobes, as well as yeast.
Q4: How does the pH of the medium affect fidaxomicin MIC results?
A4: The pH of the testing medium can significantly influence fidaxomicin MIC values. Studies have shown that an increase in pH can lead to a notable increase in the fidaxomicin MIC against C. difficile. For instance, one study reported an eight-fold increase in the MIC when the pH was raised to 7.9. Therefore, careful control of the medium's pH is critical for accurate and reproducible results.
Q5: Does the inoculum size affect fidaxomicin MIC values?
A5: For fidaxomicin, changes in the inoculum size (ranging from 10² to 10⁵ colony-forming units per spot) have been shown to have no significant effect on the resulting MICs for C. difficile. However, it is still crucial to standardize the inoculum preparation to ensure consistency across experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth or poor growth of the anaerobe in control wells/plates. | 1. Inadequate anaerobic conditions. 2. The growth medium is not sufficiently rich for the fastidious organism. 3. The inoculum is not viable or is too dilute. | 1. Ensure the anaerobic chamber or jar system is functioning correctly. Use an anaerobic indicator to confirm anaerobiosis. 2. Use a supplemented medium such as Brucella agar with laked sheep blood, hemin, and vitamin K1 for agar dilution, or a supplemented broth for microdilution. 3. Prepare a fresh inoculum from a recent culture (24-48 hours old). Adjust the inoculum to a 0.5 McFarland turbidity standard. |
| Inconsistent MIC results between replicates. | 1. Uneven distribution of the antimicrobial agent in the agar or broth. 2. Inoculum not uniformly suspended. 3. Contamination of the culture or reagents. | 1. For agar dilution, ensure the antibiotic stock solution is thoroughly mixed with the molten agar before pouring the plates. For broth microdilution, ensure proper mixing in the wells. 2. Vortex the inoculum suspension thoroughly before and during the inoculation process. 3. Perform purity checks of the bacterial culture. Use sterile techniques and reagents throughout the procedure. |
| "Skipped wells" are observed in broth microdilution (growth in wells with higher antibiotic concentrations than in wells with lower concentrations). | 1. Technical error in pipetting or dilution of the antimicrobial agent. 2. Contamination of a single well. 3. Paradoxical effect of the antimicrobial agent. | 1. Repeat the assay, paying close attention to accurate pipetting and serial dilution steps. 2. Examine the well for signs of contamination (e.g., mixed morphology on a subculture). 3. While less common, some antimicrobials can exhibit a paradoxical effect. If the issue persists after ruling out technical errors, it should be noted in the results. |
| Fidaxomicin MIC values are consistently higher than expected for C. difficile. | 1. The pH of the medium is too high. 2. The fidaxomicin stock solution has degraded. | 1. Verify and adjust the pH of the medium to the recommended range (typically around 7.0-7.2) under anaerobic conditions. 2. Prepare a fresh stock solution of fidaxomicin for each experiment. Store the stock solution according to the manufacturer's instructions. |
Data Presentation
Table 1: In Vitro Activity of Fidaxomicin Against Various Anaerobic and Aerobic Bacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clostridioides difficile | 1323 | ≤0.001 - 1 | - | 0.5 | |
| Clostridioides difficile | 1889 | 0.004 - 4 | - | 0.5 | |
| Clostridioides difficile | 188 | ≤0.008 - 0.5 | - | 0.125 | |
| Bacteroides fragilis group | 50 | - | 256 | >256 | |
| Prevotella spp. | - | - | >128 | >128 | |
| Peptostreptococcus anaerobius | 30 | - | - | - | |
| Staphylococcus aureus | - | 2 - 16 | 4 | 8 | |
| Enterococcus faecalis | - | - | - | 2 | |
| Enterococcus faecium | - | 1 - 8 | 4 | 4 |
Note: Data for Peptostreptococcus anaerobius did not include specific MIC values for fidaxomicin in the cited study but highlighted general resistance patterns.
Experimental Protocols
Protocol 1: Agar Dilution Method (Based on CLSI M11-A8)
This protocol outlines the reference method for determining the MIC of fidaxomicin against fastidious anaerobes.
1. Media Preparation:
-
Prepare Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K₁, and 5 µg/mL hemin.
-
Autoclave the medium and cool it to 48-50°C in a water bath.
2. Fidaxomicin Stock and Plate Preparation:
-
Prepare a stock solution of fidaxomicin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Perform serial twofold dilutions of the stock solution.
-
Add 2 mL of each antibiotic dilution to 18 mL of the molten agar to create plates with the desired final concentrations (e.g., 0.008 to 16 µg/mL). Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
3. Inoculum Preparation:
-
From a 24-48 hour pure culture on a non-selective agar plate, suspend several colonies in a suitable broth (e.g., supplemented Brucella broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further, dilute this suspension to achieve a final inoculum concentration of approximately 10⁷ CFU/mL.
4. Inoculation:
-
Using a Steers replicator, inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate. This will deliver approximately 10⁵ CFU/spot.
5. Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.
6. Interpretation of Results:
-
The MIC is the lowest concentration of fidaxomicin that completely inhibits visible growth, including a faint haze or a single colony.
Protocol 2: Broth Microdilution Method
This protocol provides an alternative method for fidaxomicin MIC determination.
1. Media Preparation:
-
Prepare a suitable supplemented broth for anaerobes, such as Brucella broth with hemin, vitamin K₁, and laked sheep blood.
2. Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the fidaxomicin stock solution in the anaerobic broth to achieve the desired final concentrations in a volume of 50 µL per well.
-
Include a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).
3. Inoculum Preparation:
-
Prepare the inoculum as described in the agar dilution method (steps 3a and 3b).
-
Dilute the 0.5 McFarland suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Seal the plates or place them in an anaerobic environment and incubate at 35-37°C for 48 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of fidaxomicin that shows no visible turbidity (growth).
Visualizations
Caption: Workflow for Fidaxomicin MIC Determination by Agar Dilution.
Caption: Logical Workflow for Troubleshooting Inaccurate MIC Results.
References
Strategies to minimize variability in Fidaxomicin in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their fidaxomicin (B1672665) in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fidaxomicin stock solution appears cloudy or has precipitated. What should I do?
A1: Fidaxomicin has poor aqueous solubility.[1][2] Precipitation can lead to inaccurate concentrations and high variability in your experiments.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve fidaxomicin for in vitro susceptibility testing.[3][4]
-
Fresh Solvent: Use fresh, anhydrous DMSO as moisture can reduce the solubility of fidaxomicin.[4]
-
Gentle Warming: If precipitation occurs, you can try gently warming the solution to aid dissolution. However, be cautious about potential degradation at high temperatures.
-
Sonication: Brief sonication can also help to redissolve the compound.
-
Preparation of Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate culture medium immediately before use to minimize precipitation.
-
Q2: I am observing significant well-to-well or day-to-day variability in my Minimum Inhibitory Concentration (MIC) assays. What are the potential causes?
A2: Variability in MIC assays can stem from several factors related to both the compound and the experimental setup.
-
Potential Causes & Solutions:
-
pH of the Medium: The activity of fidaxomicin is pH-dependent. Its activity is noticeably reduced at a higher pH (≥7.9). Ensure the pH of your culture medium is consistent and within the optimal range for fidaxomicin activity (pH 6.2-7.0).
-
Inoculum Density: While studies have shown that changes in inoculum size (10²–10⁵ colony-forming units/spot) may not significantly affect fidaxomicin MICs, it is still crucial to standardize the inoculum preparation to ensure consistency.
-
Media Composition: Different lots of commercial media can introduce variability. While one study found fidaxomicin MICs were unaffected by different medium lots, it is good practice to use a single lot of medium for a set of comparative experiments. For anaerobic bacteria like Clostridioides difficile, Brucella blood agar (B569324) supplemented with hemin (B1673052) and vitamin K is a commonly used medium.
-
Incubation Conditions: Ensure strict anaerobic conditions are maintained for anaerobic bacteria, as variations in atmospheric conditions can affect bacterial growth and antimicrobial activity.
-
Q3: My time-kill curve results are not showing the expected bactericidal activity of fidaxomicin. Why might this be?
A3: Fidaxomicin generally exhibits time-dependent killing against susceptible organisms like C. difficile. If you are not observing this, consider the following:
-
Troubleshooting Steps:
-
Drug Concentration: Ensure the concentrations of fidaxomicin used in the assay are appropriate multiples of the MIC for the specific strain being tested (e.g., 2x, 4x, 8x MIC). At 4x MIC, fidaxomicin has been shown to reduce bacterial counts by ≥3 logs within 48 hours.
-
Metabolite Activity: Fidaxomicin is hydrolyzed to a less active metabolite, OP-1118. While OP-1118 still possesses bactericidal activity, its potency is lower than the parent compound. The stability of fidaxomicin in your specific test medium and conditions could influence the observed killing kinetics.
-
Strain-Dependent Effects: The killing kinetics can be strain-dependent.
-
Post-Antibiotic Effect (PAE): Fidaxomicin has a prolonged post-antibiotic effect, lasting approximately 10 hours. This should be considered when designing and interpreting time-kill studies.
-
Data Presentation
Table 1: Factors Influencing Fidaxomicin In Vitro Activity
| Factor | Observation | Recommendation | Reference(s) |
| pH | Activity decreases at pH ≥7.9. An 8-fold increase in MIC was observed at pH 7.9. | Maintain a consistent pH between 6.2 and 7.0 for optimal and reproducible activity. | |
| Solvent | Poorly soluble in water. DMSO is a common solvent. | Use fresh, anhydrous DMSO for stock solutions. | |
| Inoculum Size | MICs were not significantly affected by inoculum sizes ranging from 10² to 10⁵ CFU/spot. | Standardize inoculum preparation to ensure consistency across experiments. | |
| Cation Concentration | Changes in calcium or magnesium concentrations did not appear to affect fidaxomicin MICs. | Standard media preparations should provide sufficient and consistent cation concentrations. | |
| Media Lots | One study showed fidaxomicin MICs were unaffected by different commercial medium lots. | For critical comparative studies, using a single lot of medium is recommended to minimize potential variability. |
Table 2: In Vitro Activity of Fidaxomicin against Clostridioides difficile
| Parameter | Value | Reference(s) |
| MIC Range | ≤0.001–1 μg/mL | |
| MIC₅₀ | 0.06 - 0.25 µg/mL | |
| MIC₉₀ | 0.125 - 0.5 µg/mL | |
| Killing Kinetics | Time-dependent; ≥3 log reduction in CFU at 4x MIC within 48 hours. | |
| Post-Antibiotic Effect | Approximately 10 hours |
Experimental Protocols
Detailed Methodology for MIC Determination by Agar Dilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobes.
-
Preparation of Fidaxomicin Stock Solution:
-
Aseptically weigh a suitable amount of fidaxomicin powder.
-
Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 1280 µg/mL.
-
Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Agar Plates:
-
Prepare Brucella blood agar supplemented with hemin (5 µg/mL) and vitamin K (1 µg/mL).
-
Autoclave the medium and allow it to cool to 50-55°C in a water bath.
-
Prepare serial twofold dilutions of the fidaxomicin stock solution in sterile deionized water.
-
Add 2 mL of each fidaxomicin dilution to 18 mL of molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a fresh culture of the test organism, suspend several colonies in a suitable broth (e.g., supplemented Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension will contain approximately 1 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Using an inoculum-replicating apparatus, deliver approximately 1-2 µL of the standardized bacterial suspension to the surface of each agar plate, resulting in a final inoculum of 10⁴-10⁵ CFU per spot.
-
-
Incubation:
-
Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of fidaxomicin that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for MIC Determination by Agar Dilution.
Caption: Troubleshooting Logic for High MIC Variability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Formal Single Atom Editing of the Glycosylated Natural Product Fidaxomicin Improves Acid Stability and Retains Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of fidaxomicin and combinations of fidaxomicin with other antibiotics against Clostridium perfringens strains isolated from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Addressing unexpected results in Fidaxomicin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during Fidaxomicin (B1672665) susceptibility testing of Clostridioides difficile.
Troubleshooting Guide
Unexpected results in Fidaxomicin susceptibility testing can arise from various factors, including methodological deviations, intrinsic resistance of the isolate, or issues with testing materials. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Unexpected Fidaxomicin MIC Results
Caption: Troubleshooting decision tree for unexpected Fidaxomicin MIC results.
Frequently Asked Questions (FAQs)
Q1: My Fidaxomicin MIC for a C. difficile isolate is higher than expected. What are the potential causes?
An unexpectedly high Minimum Inhibitory Concentration (MIC) for Fidaxomicin can be attributed to several factors:
-
True Biological Resistance: The most common mechanism of Fidaxomicin resistance in C. difficile involves mutations in the genes encoding the RNA polymerase β (rpoB) and β' (rpoC) subunits.[1][2][3] A notable mutation occurs at position V1143 in the β subunit.[1] The emergence of such resistant strains has been reported in clinical settings, sometimes following Fidaxomicin therapy.[2][4][5]
-
Methodological Issues: Deviations from standardized protocols can significantly impact MIC values. Key factors include:
-
pH of the Media: Fidaxomicin activity is pH-dependent. MIC values can increase by up to 8-fold as the pH of the testing medium rises from 7.0 to 8.0.[6][7] It is crucial to ensure the pH of the prepared media is within the recommended range after equilibration in an anaerobic chamber.
-
Inoculum Density: While some studies suggest Fidaxomicin MICs are not significantly affected by inoculum size variations, gross deviations from the recommended inoculum density can lead to erroneous results.[7]
-
Media Composition: The use of non-standardized media or variations between commercial lots of Brucella agar (B569324) can introduce variability, although one study found Fidaxomicin MICs were unaffected by different medium lots.[6]
-
-
Contamination: The presence of a contaminating organism that is not susceptible to Fidaxomicin can lead to a false-positive reading of growth at higher drug concentrations. It is essential to confirm the purity of the isolate being tested.
Q2: There is a discrepancy between the Fidaxomicin MIC obtained by broth microdilution and agar dilution. Why might this occur?
While both are standard methods, discrepancies can arise. The Clinical and Laboratory Standards Institute (CLSI) recommends agar dilution as the reference method for C. difficile susceptibility testing.[8][9] Broth microdilution, although easier to perform, is not a CLSI-validated method for Clostridium species but has shown good reproducibility and agreement with agar dilution in some studies.[6][10] Potential reasons for discrepancies include:
-
Reading Endpoint Differences: Visual determination of growth inhibition can be more subjective in broth microdilution (e.g., turbidity, button formation) compared to the presence or absence of colonies on an agar plate.
-
Drug Stability and Diffusion: Differences in how Fidaxomicin interacts with liquid versus solid media could contribute to minor variations in results.
-
CO2 Influence: The concentration of CO2 in the anaerobic atmosphere can acidify the medium, potentially affecting drug activity. This effect might differ slightly between agar and broth formats.[6]
Q3: My quality control (QC) strain is out of range for Fidaxomicin. What steps should I take?
When the QC strain (e.g., C. difficile ATCC 700057) yields an MIC outside the acceptable range, the results for all test isolates in that batch are considered invalid.[9] Follow these steps:
-
Verify QC Strain Integrity: Ensure the QC strain has been subcultured correctly and is not contaminated. It is advisable to use a fresh, verified stock of the QC organism.
-
Check Reagents and Media:
-
Confirm that the Fidaxomicin stock solution was prepared correctly and stored under appropriate conditions.
-
Verify the media preparation, including the correct supplements and final pH.
-
-
Review Inoculum Preparation: The inoculum density of the QC strain must be prepared according to the standardized protocol (e.g., CLSI M11-A8).[8]
-
Confirm Incubation Conditions: Ensure the correct anaerobic atmosphere, temperature, and incubation time were used.
-
Repeat the Test: Repeat the entire assay, paying close attention to all procedural details. If the QC result is still out of range, consider using a new lot of media, reagents, or a new vial of the QC strain.
Q4: What are the established clinical breakpoints for Fidaxomicin against C. difficile?
As of early 2024, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has proposed adding Fidaxomicin breakpoints of 0.5 mg/L for both susceptible (S) and resistant (R) categories against C. difficile.[11] The CLSI has published an epidemiological cutoff value (ECV) for Fidaxomicin, which distinguishes wild-type from non-wild-type isolates, but not formal clinical breakpoints.
| Organization | Susceptibility Category | MIC Breakpoint (mg/L or µg/mL) |
| EUCAST (Proposed) | Susceptible (S) / Resistant (R) | ≤ 0.5 / > 0.5[11] |
| CLSI (ECV) | Wild-Type (WT) | ≤ 1.0 |
| EUCAST (ECOFF) | Wild-Type (WT) | ≤ 1.0[8] |
Note: ECV/ECOFF values are for epidemiological surveillance and do not necessarily predict clinical outcome.
Experimental Protocols
Agar Dilution Susceptibility Testing (CLSI M11-A8 Reference Method)
This protocol is a summarized version of the CLSI M11-A8 standard for anaerobic bacteria.
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Autoclave and cool to 50°C.
-
Drug Incorporation: Add appropriate volumes of Fidaxomicin stock solution to molten agar to achieve the desired final concentrations (typically a two-fold dilution series, e.g., 0.004 to 4 µg/mL).[8] Pour the agar into petri plates and allow them to solidify.
-
Inoculum Preparation:
-
Grow C. difficile isolates on a non-selective agar plate for 24-48 hours in an anaerobic environment.
-
Suspend several colonies in a suitable broth (e.g., pre-reduced Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This results in a suspension of approximately 10⁸ CFU/mL.
-
-
Inoculation: Using an inoculum-replicating apparatus, deliver approximately 1-2 µL of each bacterial suspension to the surface of the agar plates, resulting in a final spot inoculum of 10⁵ CFU.
-
Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of Fidaxomicin that completely inhibits growth, or allows for the growth of no more than one discrete colony.
Diagram: Agar Dilution Workflow
Caption: Workflow for Fidaxomicin agar dilution susceptibility testing.
Diagram: Fidaxomicin Mechanism of Action and Resistance
Caption: Fidaxomicin inhibits RNA polymerase; mutations can lead to resistance.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Mechanisms and Impact of Antimicrobial Resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. jwatch.org [jwatch.org]
- 5. In vivo emergence of a still uncommon resistance to fidaxomicin in the urgent antimicrobial resistance threat Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Inoculum, pH, and Cations on the In Vitro Activity of Fidaxomicin (OPT-80, PAR-101) against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U.S.-Based National Surveillance for Fidaxomicin Susceptibility of Clostridioides difficile-Associated Diarrheal Isolates from 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Update on Antimicrobial Resistance in Clostridium difficile: Resistance Mechanisms and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: Consultation on proposed changes in the 2024 (v 14.0) breakpoint table [eucast.org]
Best practices for handling and storage of Fidaxomicin reference standard
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and use of Fidaxomicin (B1672665) reference standard.
Frequently Asked Questions (FAQs)
Q1: How should I store the unopened Fidaxomicin reference standard vial?
A1: Unopened vials of Fidaxomicin reference standard should be stored in their original container at controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[1] It is crucial to protect the standard from moisture, light, freezing, and excessive heat.[1][2] Always refer to the Certificate of Analysis (CoA) for any lot-specific storage requirements.
Q2: What is the recommended procedure for handling the solid reference standard?
A2: Handle Fidaxomicin, which is a white to off-white powder, in accordance with good industrial hygiene and safety practices.[3] Use personal protective equipment (PPE), including gloves and safety glasses.[3] To prevent inhalation of the powder, which can be harmful if swallowed, work in a well-ventilated area or a fume hood.[3][4] Avoid generating dust and take care to prevent spills.[4]
Q3: What is the stability of Fidaxomicin in solution?
A3: Fidaxomicin is highly susceptible to degradation in acidic and alkaline conditions.[5] Studies have shown that when a crushed tablet is dispersed in water, the solution is stable for only up to 2 hours at room temperature. Its stability is greater in neutral media like applesauce or Ensure®, where it can last for up to 24 hours. For analytical purposes, it is strongly recommended to prepare solutions fresh and use them immediately.
Q4: What are the recommended solvents for dissolving the Fidaxomicin reference standard?
A4: A common and effective diluent for preparing Fidaxomicin standard solutions for HPLC analysis is a mixture of 60% methanol (B129727) and 40% water. Due to its poor water solubility, sonication may be required to fully dissolve the standard.
Q5: How do I prepare a stock solution for HPLC analysis?
A5: To prepare a standard stock solution, accurately weigh approximately 25 mg of the Fidaxomicin reference standard into a 50 mL volumetric flask. Add about 40 mL of a 60% methanol/40% water diluent. Sonicate the solution until the standard is completely dissolved, then allow it to return to room temperature. Finally, dilute to the mark with the same diluent and mix well.
Experimental Protocols & Data
Stability Profile of Fidaxomicin
Fidaxomicin's stability is highly dependent on the pH of its environment. Forced degradation studies are critical to understanding its degradation pathways and developing stability-indicating analytical methods.
Table 1: Summary of Fidaxomicin Forced Degradation Results
| Stress Condition | Reagent/Condition | Observation | Relative Stability |
| Acid Hydrolysis | 0.1N HCl | Significant degradation, formation of acid-specific impurities (e.g., Impurity 5).[5] | Low |
| Base Hydrolysis | 0.1N NaOH | Significant degradation, formation of alkali-specific impurities (e.g., Impurities 2, 3, 6).[5] | Low |
| Oxidation | 3-30% H₂O₂ | Relatively stable, minor degradation observed. | High |
| Thermal | Heat (e.g., 60-80°C) | Relatively stable, minor degradation observed. | High |
| Photolytic | UV/Visible Light | Stable when protected from light. | High |
Note: The table summarizes qualitative findings from stability-indicating method development studies. Specific degradation percentages are method and time-dependent.
Detailed Protocol: HPLC Assay of Fidaxomicin
This protocol is for determining the potency of a Fidaxomicin sample against the reference standard.
1. Materials:
-
Fidaxomicin Reference Standard
-
Fidaxomicin Sample (API or formulation)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) or Ortho-Phosphoric Acid (OPA)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with UV/PDA detector
2. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | 0.02% TFA in Water | 0.1% OPA in Water[5] |
| Mobile Phase B | 0.02% TFA in Acetonitrile | Acetonitrile and Methanol (e.g., 36.5:43.5 v/v)[5] |
| Gradient/Isocratic | Gradient (specifics to be optimized) | Isocratic |
| Flow Rate | 1.0 mL/min[5] | 1.0 - 1.5 mL/min[5] |
| Detection | UV at 260 nm[5] or 266 nm | UV at 260 nm[5] |
| Injection Volume | 10 - 20 µL | 10 - 20 µL |
| Column Temp. | Ambient or 30°C | Ambient or 30°C |
3. Solution Preparation:
-
Diluent: 60% Methanol / 40% Water.
-
Standard Solution (approx. 500 µg/mL): Accurately weigh ~25 mg of Fidaxomicin RS into a 50 mL volumetric flask. Add ~40 mL of diluent, sonicate to dissolve, cool to room temperature, and dilute to volume with diluent.
-
Sample Solution: Prepare a sample solution at a target concentration of 500 µg/mL in the same diluent. For formulations, this may involve grinding tablets and extracting the API.
4. System Suitability: Before analysis, ensure the system meets performance criteria.
-
Tailing Factor: Must be ≤ 2.0 for the Fidaxomicin peak.
-
Resolution: The resolution between Fidaxomicin and its closest eluting impurity (e.g., Impurity A) must be ≥ 3.0.
-
Reproducibility (%RSD): The relative standard deviation for peak areas from five replicate injections of the standard solution must be ≤ 2.0%.
5. Analysis: Inject the standard solution, sample solutions, and necessary blanks. Calculate the assay of the sample by comparing the peak area response of the sample to that of the reference standard.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Silanol interactions with the basic macrolide structure. 2. Column degradation. 3. Sample overload. | 1. Use a low-acidity mobile phase (e.g., with 0.1% OPA or TFA). 2. Use a new or end-capped C18 column. 3. Reduce sample concentration/injection volume. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column is not efficient. | 1. Optimize the mobile phase gradient or organic-to-aqueous ratio. 2. Replace the column; check system suitability. |
| Ghost Peaks | 1. Contamination in the diluent or mobile phase. 2. Carryover from previous injections. | 1. Prepare fresh mobile phase and diluent. 2. Implement a robust needle wash program with a strong solvent like acetonitrile. |
| Drifting Baseline | 1. Column not equilibrated. 2. Mobile phase composition changing (e.g., evaporation of volatile components). | 1. Equilibrate the column for at least 10-15 column volumes. 2. Cover mobile phase reservoirs. |
| Unexpected Peaks | 1. Degradation: Fidaxomicin is acid and base labile. 2. Contamination. | 1. Prepare solutions fresh. Ensure diluent and mobile phase pH are not acidic or basic. 2. Check all reagents, vials, and equipment for cleanliness. |
Visual Guides & Workflows
Caption: Workflow for Handling Fidaxomicin Reference Standard.
Caption: Fidaxomicin's Mechanism of Action on Bacterial RNA Polymerase.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 5. jmpas.com [jmpas.com]
Mitigating matrix effects in LC-MS/MS analysis of Fidaxomicin
This guide provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Fidaxomicin (B1672665) and its primary metabolite, OP-1118.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Fidaxomicin analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Fidaxomicin from biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins can co-extract with the analyte.[1] During LC-MS/MS analysis, these components can compete with Fidaxomicin for ionization in the mass spectrometer's source, typically leading to a reduction in signal intensity, a phenomenon known as ion suppression .[2][3] Less commonly, an enhancement of the signal can occur. This interference can compromise the accuracy, precision, and sensitivity of the assay, leading to unreliable quantitative results.[4][5]
Q2: How can I detect and quantify matrix effects for my Fidaxomicin assay?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at which points in the chromatogram ion suppression or enhancement occurs.[4][6] A standard solution of Fidaxomicin is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement caused by eluting matrix components.[4][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of matrix effects.[1] The response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The comparison is expressed as the Matrix Factor (MF).[1][7]
The Matrix Factor (MF) is calculated using the following formula:
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of < 1 indicates ion suppression.
-
An MF value of > 1 indicates ion enhancement.
-
An MF value of = 1 indicates no significant matrix effect.
For robust methods, the coefficient of variation (%CV) of the internal standard-normalized matrix factor should be less than 15%.[7]
Q3: Which sample preparation technique is most effective for reducing matrix effects in plasma analysis of Fidaxomicin?
A: The choice of sample preparation is critical and involves a trade-off between cleanliness, recovery, and throughput. While no single study directly compares all methods for Fidaxomicin, available data and general principles suggest the following:
-
Liquid-Liquid Extraction (LLE): This is a highly effective method for reducing matrix effects in Fidaxomicin analysis.[7] It efficiently removes endogenous matrix components, leading to cleaner extracts. A validated method using LLE has demonstrated good recovery and minimal matrix effects for Fidaxomicin and its metabolite.[7]
-
Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE): This two-step approach was used in clinical trials for Fidaxomicin analysis.[8] PPT first removes the bulk of proteins, and the subsequent SPE step provides further cleanup, targeting more specific interferences. This combination is generally more effective than PPT alone.
-
Protein Precipitation (PPT) alone: While being the simplest and fastest technique, PPT is often the least effective at removing matrix components like phospholipids, which are a major cause of ion suppression.[5] This method may be suitable for less stringent assay requirements but is more susceptible to matrix effects.
The diagram below illustrates the general trade-offs between these common extraction techniques.
Caption: Comparison of common sample preparation techniques.
Q4: How can chromatographic conditions be optimized to minimize matrix effects?
A: Chromatographic separation is a powerful tool to resolve Fidaxomicin from interfering matrix components.[2] Key strategies include:
-
Column Chemistry: Utilize columns with different selectivities (e.g., C18, Phenyl-Hexyl) to alter the elution profile of interferences relative to the analyte. An XSelect CSH C18 column has been successfully used for Fidaxomicin analysis.[7]
-
Gradient Optimization: Employing a rapid gradient elution can help to approximate the retention times of Fidaxomicin and its internal standard, which is crucial for accurate quantification, especially when the internal standard has different polarity.[7] Extending the gradient can also provide better separation from late-eluting matrix components.
-
Mobile Phase Modifiers: Adjusting the pH or using different additives (e.g., ammonium (B1175870) formate, formic acid) can change the retention and peak shape of both Fidaxomicin and matrix components, improving resolution.
-
UHPLC vs. HPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide narrower and sharper peaks due to higher resolution.[9] This reduces the likelihood of analytes co-eluting with interferences, thereby minimizing matrix effects compared to traditional HPLC.[9]
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of Fidaxomicin.
Caption: Troubleshooting workflow for low Fidaxomicin signal.
Issue 1: Low Analyte Response / Signal Suppression
-
Symptom: The peak area for Fidaxomicin is significantly lower than expected in matrix samples compared to neat standards, even when the internal standard (IS) appears stable.
-
Potential Cause: Ion suppression due to co-eluting endogenous matrix components.
-
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-column infusion experiment to visualize the suppression zone. Quantify the effect using the post-extraction spike method.
-
Improve Sample Preparation: If currently using PPT, switch to a more rigorous method like LLE or SPE. The detailed LLE protocol in the next section is a validated starting point.
-
Optimize Chromatography: Modify the LC gradient to better separate Fidaxomicin from the suppression zone identified in the post-column infusion experiment.
-
Sample Dilution: Diluting the final extract can sometimes reduce the concentration of interfering components below a level where they cause significant suppression.
-
Issue 2: High Variability in Results (Poor Precision)
-
Symptom: Replicate injections of the same sample or different samples from the same batch show high %RSD.
-
Potential Cause: Inconsistent matrix effects between samples or inconsistent sample preparation (low recovery).
-
Troubleshooting Steps:
-
Evaluate Internal Standard Performance: Ensure you are using a stable isotope-labeled (SIL) internal standard (e.g., Fidaxomicin-d7) whenever possible.[7] A SIL IS co-elutes and experiences the same matrix effects as the analyte, effectively compensating for variability. If a SIL IS is not available for a metabolite (like OP-1118), optimizing chromatography to ensure it elutes in a clean region is critical.[7]
-
Review Sample Preparation: Inconsistent recovery during extraction is a common source of variability. Ensure precise and reproducible execution of each step (pipetting, vortexing, evaporation).
-
Check for Contamination: Carryover from a previous high-concentration sample can cause variability. Run blank injections between samples to check for carryover.
-
Issue 3: Low Analyte Recovery
-
Symptom: The overall signal for both the analyte and internal standard is low, and the calculated recovery is below acceptable limits (e.g., <70%).
-
Potential Cause: Suboptimal extraction conditions leading to loss of the analyte during sample preparation.
-
Troubleshooting Steps:
-
LLE Optimization: Ensure the pH of the aqueous phase and the choice of organic solvent are optimal for Fidaxomicin's chemical properties. Ensure phase separation is complete before aspirating the organic layer.
-
SPE Optimization: Review the conditioning, loading, washing, and elution steps. The wash step may be too harsh (eluting the analyte) or the elution solvent may be too weak (failing to recover the analyte).
-
Evaporation/Reconstitution: Ensure the extracted solvent is completely evaporated before reconstitution. The reconstitution solvent must be strong enough to fully dissolve the dried residue. Incomplete reconstitution is a common cause of low recovery.
-
Quantitative Data Summary
The following table summarizes the performance of a validated Liquid-Liquid Extraction (LLE) method for the analysis of Fidaxomicin and its metabolite OP-1118 in human plasma.[7]
| Analyte | QC Level | Extraction Recovery (%) | IS-Normalized Matrix Factor (%) | RSD (%) of Matrix Factor |
| Fidaxomicin | Low (LQC) | 66.9 | 96.8 | 6.1 |
| Medium (MQC) | 73.0 | - | - | |
| High (HQC) | 72.9 | 100.7 | 1.9 | |
| OP-1118 | Low (LQC) | 61.0 | 78.1 | 3.0 |
| Medium (MQC) | 62.2 | - | - | |
| High (HQC) | 64.5 | 68.4 | 1.4 | |
| Fidaxomicin-d7 (IS) | - | 77.8 | - | - |
Data sourced from patent CN112816584A.[7] The results indicate that the LLE method provides good extraction recovery and effectively mitigates matrix effects, as shown by the IS-Normalized Matrix Factor values close to 100% with low RSD.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Fidaxomicin in Plasma
This protocol is adapted from a validated bioanalytical method.[7]
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Fidaxomicin.
Procedure:
-
Pipette 50.0 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50.0 µL of the internal standard working solution (e.g., 3.00 ng/mL Fidaxomicin-d7).
-
Add 200 µL of deionized water.
-
Add 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough extraction, then let it stand for 5 minutes to allow for phase separation.
-
Centrifuge the sample to achieve a clean separation of the layers.
-
Carefully aspirate 700 µL of the upper organic layer (ethyl acetate) and transfer it to a new tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 300 µL of a methanol-water (1:1, v/v) solution. Vortex to mix.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE)
This is a general protocol based on methods used in clinical studies for Fidaxomicin.[8] Specific SPE cartridge types (e.g., Oasis HLB) and solvent volumes may require optimization.
Procedure:
Part A: Protein Precipitation
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of internal standard working solution.
-
Add 600 µL of cold acetonitrile (B52724) (a 3:1 ratio of solvent to plasma) to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for the SPE cleanup.
Part B: Solid-Phase Extraction (SPE)
-
Condition: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the supernatant from the PPT step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elute: Elute Fidaxomicin and its metabolite from the cartridge using a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein preparation for LC-MS/MS analysis [protocols.io]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 8. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Fidaxomicin and Vancomycin for the Treatment of Clostridioides difficile Infection
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two key therapies for C. difficile infection (CDI).
Clostridioides difficile infection remains a significant challenge in healthcare settings, necessitating effective antibiotic treatments that not only resolve the initial episode but also prevent recurrence. For years, vancomycin (B549263) has been a cornerstone of CDI therapy. However, the introduction of fidaxomicin (B1672665), a narrow-spectrum macrocyclic antibiotic, has shifted the treatment landscape. This guide provides an objective, data-driven comparison of fidaxomicin and vancomycin, focusing on their clinical efficacy, impact on the gut microbiome, and mechanisms of action, supported by experimental data and detailed methodologies.
Executive Summary
Fidaxomicin and vancomycin demonstrate comparable rates of initial clinical cure for C. difficile infection.[1][2][3][4] However, a substantial body of evidence from clinical trials and meta-analyses reveals that fidaxomicin is superior to vancomycin in reducing the rate of CDI recurrence.[5] This key difference is largely attributed to fidaxomicin's narrower spectrum of activity, which minimizes disruption to the protective gut microbiota. In vitro studies confirm fidaxomicin's potent, bactericidal activity against C. difficile, often at lower concentrations than vancomycin.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of fidaxomicin and vancomycin.
Table 1: Clinical Efficacy and Recurrence Rates
| Outcome | Fidaxomicin | Vancomycin | Key Findings & References |
| Initial Clinical Cure Rate | 87.2% - 92.1% | 85.8% - 89.8% | Fidaxomicin is non-inferior to vancomycin for initial cure. |
| CDI Recurrence Rate (within 28-30 days) | 11% - 19.7% | 23% - 35.5% | Fidaxomicin is associated with a significantly lower risk of recurrence. |
| Global Cure Rate (Cure with no Recurrence) | ~70% - 77.7% | ~57% - 67.1% | Fidaxomicin demonstrates a significantly higher rate of global cure. |
| Sustained Clinical Cure (Extended-Pulsed Regimen) | 70% | 59% | Extended-pulsed fidaxomicin was superior to standard vancomycin for sustained cure in patients ≥60 years. |
Table 2: In Vitro Susceptibility against C. difficile
| Parameter | Fidaxomicin | Vancomycin | Key Findings & References |
| Mechanism of Action | Inhibition of RNA polymerase | Inhibition of cell wall synthesis | Distinct mechanisms of action. |
| Activity | Bactericidal | Generally considered bacteriostatic against C. difficile | Fidaxomicin actively kills the bacteria, while vancomycin inhibits its growth. |
| MIC₅₀ (μg/mL) | 0.06 - 0.25 | - | Data indicates potent activity. |
| MIC₉₀ (μg/mL) | 0.125 - 0.5 | 2.0 | Fidaxomicin inhibits 90% of isolates at a lower concentration than vancomycin. |
| Post-Antibiotic Effect (PAE) | ~6 - 10 hours | - | Fidaxomicin continues to suppress bacterial growth even after the drug concentration falls below the MIC. |
Table 3: Impact on Gut Microbiota
| Feature | Fidaxomicin | Vancomycin | Key Findings & References |
| Spectrum of Activity | Narrow, specific activity against C. difficile | Broad, active against many Gram-positive bacteria | Fidaxomicin is more targeted. |
| Effect on Bacteroides/Prevotella | Minimal disruption | Significant reduction (2-4 log₁₀ CFU) | Vancomycin has a greater negative impact on key commensal anaerobes. |
| Microbiota Recovery | Faster recovery of microbial diversity | Slower recovery, prolonged disruption | Fidaxomicin allows for a quicker return to a balanced gut microbiome. |
| Colonization Resistance | Preserves resistance to VRE and K. pneumoniae | Promotes susceptibility to VRE and K. pneumoniae colonization | Fidaxomicin's microbiome-sparing effect helps prevent secondary infections. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols typically employed in the comparative analysis of fidaxomicin and vancomycin.
Phase 3 Randomized Controlled Trial (RCT) Protocol (Adapted from NCT00314951 & NCT00468728)
-
Objective: To compare the efficacy and safety of fidaxomicin versus vancomycin for the treatment of C. difficile infection.
-
Study Design: Multicenter, randomized, double-blind, non-inferiority trial.
-
Patient Population:
-
Inclusion Criteria: Adults (≥16 or ≥18 years) with acute symptoms of CDI (e.g., ≥3 unformed bowel movements in 24 hours) and a positive stool test for C. difficile toxin A or B.
-
Exclusion Criteria: Complicated CDI (e.g., toxic megacolon), receipt of CDI treatment for more than 24 hours prior to enrollment, or multiple recent CDI episodes.
-
-
Randomization and Blinding: Patients are randomly assigned (1:1) to receive either fidaxomicin or vancomycin. The allocation is concealed from both patients and investigators.
-
Treatment Regimen:
-
Fidaxomicin Group: 200 mg administered orally twice daily for 10 days.
-
Vancomycin Group: 125 mg administered orally four times daily for 10 days.
-
-
Endpoints:
-
Primary Endpoint (Clinical Cure): Resolution of diarrhea (e.g., <3 unformed stools for 2 consecutive days) maintained until two days after the end of therapy, with no further CDI treatment required.
-
Secondary Endpoint (Recurrence): A new episode of diarrhea with a positive C. difficile stool toxin test within 4 weeks (28-30 days) after the completion of therapy.
-
Global Cure: Clinical cure without subsequent recurrence.
-
-
Data Analysis: Modified intention-to-treat and per-protocol populations are analyzed to assess non-inferiority for clinical cure and superiority for recurrence rates.
In Vitro Antimicrobial Susceptibility Testing
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of fidaxomicin and vancomycin against clinical isolates of C. difficile.
-
Methodology: Agar (B569324) dilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Media Preparation: Brucella agar is supplemented with hemin, vitamin K, and 5% laked sheep blood.
-
Antibiotic Dilution: Serial two-fold dilutions of fidaxomicin and vancomycin are prepared and incorporated into the molten agar.
-
Inoculum Preparation: C. difficile isolates are grown in an anaerobic environment and suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Gut Microbiome Analysis via 16S rRNA Gene Sequencing
-
Objective: To assess the impact of fidaxomicin and vancomycin treatment on the composition and diversity of the fecal microbiota.
-
Methodology: High-throughput sequencing of the 16S rRNA gene from fecal samples.
-
Procedure:
-
Sample Collection: Fecal samples are collected from patients before, during, and at multiple time points after the completion of antibiotic therapy. Samples are immediately stored at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a validated commercial kit.
-
PCR Amplification: A specific variable region of the 16S rRNA gene (e.g., V4 region) is amplified using universal primers with attached Illumina sequencing adapters and barcodes for sample multiplexing.
-
Library Preparation & Sequencing: The PCR amplicons are purified, quantified, and pooled. The library is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Raw sequence reads are processed to remove low-quality reads, demultiplexed, and clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to compare the microbial composition between treatment groups and over time.
-
Mandatory Visualizations
Mechanism of Action
Caption: Mechanisms of action for Fidaxomicin and Vancomycin against C. difficile.
Experimental Workflow: Comparative Clinical Trial
Caption: Generalized workflow for a randomized controlled trial comparing Fidaxomicin and Vancomycin.
References
- 1. High-resolution profiling of the gut microbiome reveals the extent of Clostridium difficile burden - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Stool C difficile toxin: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Fidaxomicin's Efficacy Against Diverse Clostridium difficile Ribotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fidaxomicin's performance against various Clostridium difficile ribotypes, supported by experimental data. The following sections detail the in vitro susceptibility of different ribotypes to fidaxomicin (B1672665), its impact on toxin-mediated cytotoxicity, and the experimental protocols used to generate this data.
In Vitro Susceptibility of C. difficile Ribotypes to Fidaxomicin
Fidaxomicin demonstrates potent activity against a range of clinically relevant C. difficile ribotypes. The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. A summary of MIC values for fidaxomicin against prominent ribotypes is presented below.
| Ribotype | MIC (µg/mL) |
| 001 | 0.03 - 0.06 |
| 014 | 0.03 - 0.125 |
| 017 | 0.05 - 0.125 |
| 027 | 0.05 - 0.125 |
| 078 | 0.03 - 0.06 |
| 106 | 0.05 - 0.125 |
Data sourced from a study examining the effects of fidaxomicin on clinically relevant ribotypes of C. difficile.[1]
Impact of Fidaxomicin on C. difficile Toxin Production and Cytotoxicity
Beyond direct inhibition of bacterial growth, fidaxomicin has been shown to affect C. difficile virulence factors, notably toxin production. Studies have demonstrated that subinhibitory concentrations of fidaxomicin can significantly reduce the cytotoxicity of C. difficile on Vero cells, a cell line commonly used to assess toxin-mediated damage.[2] This suggests that even at concentrations not sufficient to kill the bacteria, fidaxomicin can mitigate the pathogenic effects of the infection.
Research indicates that sub-inhibitory levels (1/4x MIC) of fidaxomicin strongly suppress toxin production in C. difficile, including the epidemic NAP1/027/BI strain.[3][4][5] This effect is not observed with other common treatments like vancomycin (B549263) or metronidazole. The suppression of toxin gene expression (tcdR, tcdA, and tcdB) is a likely mechanism for this reduction in cytotoxicity.
Clinical Efficacy and Recurrence Rates
Clinical trials have established fidaxomicin as a non-inferior alternative to vancomycin for achieving clinical cure in C. difficile infection (CDI). A significant advantage of fidaxomicin is its association with lower recurrence rates. While clinical data broken down by a wide variety of specific ribotypes is limited, studies comparing the hypervirulent ribotype 027 (often referred to as BI or NAP1) to other strains have provided some insights. In a real-world study, fidaxomicin was associated with a reduced risk of CDI recurrence even after adjusting for the presence of ribotype 027.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing: Agar (B569324) Dilution Method
The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against anaerobic bacteria like C. difficile.
1. Preparation of Media and Antimicrobial Solutions:
-
A suitable growth medium, such as Brucella agar supplemented with hemin (B1673052) and vitamin K, is prepared and sterilized.
-
A stock solution of fidaxomicin is prepared in a suitable solvent.
-
Serial twofold dilutions of the fidaxomicin stock solution are made.
2. Plate Preparation:
-
The appropriate volume of each fidaxomicin dilution is added to molten agar and mixed thoroughly.
-
The agar-drug mixture is poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.
3. Inoculum Preparation:
-
A standardized suspension of the C. difficile isolate to be tested is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
4. Inoculation:
-
A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate.
5. Incubation:
-
The inoculated plates are incubated under anaerobic conditions at 37°C for 48 hours.
6. Interpretation:
-
The MIC is recorded as the lowest concentration of fidaxomicin that completely inhibits visible growth of the C. difficile isolate.
References
Navigating the Landscape of Antibiotic Resistance: A Comparative Analysis of Fidaxomicin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of fidaxomicin's performance against other antibiotics, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Fidaxomicin (B1672665), a first-in-class macrocyclic antibiotic, has emerged as a key therapeutic option for Clostridioides difficile infection (CDI). Its unique mechanism of action, targeting the initiation of bacterial RNA synthesis by inhibiting RNA polymerase, sets it apart from many other antibiotic classes. This distinct mechanism is central to its favorable cross-resistance profile.
Unveiling the Lack of Cross-Resistance
Extensive in-vitro studies have consistently demonstrated that fidaxomicin does not exhibit cross-resistance with several other classes of antibiotics commonly used in clinical practice. This includes rifamycins, cephalosporins, fluoroquinolones, and clindamycin. Isolates of C. difficile that are resistant to these agents generally remain susceptible to fidaxomicin.
The molecular basis for this lack of cross-resistance lies in fidaxomicin's unique binding site on the RNA polymerase enzyme. Resistance to fidaxomicin primarily arises from specific point mutations in the rpoB and rpoC genes, which encode the β and β' subunits of RNA polymerase, respectively. These mutations are distinct from those conferring resistance to other antibiotic classes that target different cellular processes.
Comparative In-Vitro Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of fidaxomicin against that of other antibiotics against Clostridioides difficile.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Fidaxomicin | 0.06 - 0.25 | 0.125 - 0.5 | ≤0.001 - 1 |
| Vancomycin | 0.5 - 1 | 1 - 2 | 0.06 - 4 |
| Metronidazole | 0.125 - 0.5 | 0.5 - 2 | 0.03 - >256 |
| Rifaximin | ≤0.008 - 0.015 | 0.015 - 32 | ≤0.008 - >256 |
| Moxifloxacin | 0.5 - 4 | 4 - 32 | 0.12 - >64 |
| Clindamycin | 2 - 8 | 16 - >64 | 0.12 - >256 |
Table 1: Comparative MIC Distribution of Fidaxomicin and Other Antibiotics against Clostridioides difficile. This table provides a summary of the 50th percentile (MIC50), 90th percentile (MIC90), and overall range of minimum inhibitory concentrations observed in various studies.
| Resistant Phenotype | Fidaxomicin MIC90 (µg/mL) |
| Moxifloxacin-Resistant | 0.25 |
| Clindamycin-Resistant | 0.25 |
| Rifamycin-Resistant | 0.25 |
| Metronidazole-Reduced Susceptibility | 0.125 |
Table 2: Fidaxomicin Activity against Antibiotic-Resistant C. difficile Isolates. This table highlights the continued potency of fidaxomicin against C. difficile strains that have developed resistance to other antimicrobial agents.
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro antimicrobial susceptibility testing, following standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
The reference method for determining the MIC of fidaxomicin and other anaerobic bacteria is the agar dilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and sterilized.
-
Antibiotic Stock Solutions: Stock solutions of each antibiotic are prepared in their respective recommended solvents (e.g., fidaxomicin in dimethyl sulfoxide (B87167) - DMSO).
-
Serial Dilutions: A series of twofold dilutions of each antibiotic are prepared.
-
Incorporation into Agar: The antibiotic dilutions are added to molten agar at 48-50°C to achieve the desired final concentrations. The agar is then poured into petri plates.
-
Inoculum Preparation: C. difficile isolates are grown on anaerobic blood agar plates to obtain fresh colonies. A bacterial suspension is prepared in a suitable broth and its turbidity is adjusted to a 0.5 McFarland standard.
-
Inoculation: The prepared agar plates are inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Checkerboard Synergy Testing
To assess the interaction between fidaxomicin and other antibiotics, a checkerboard broth microdilution assay is commonly employed.
-
Preparation of Antibiotic Dilutions: Twofold serial dilutions of two antibiotics are prepared in a 96-well microtiter plate. One antibiotic is diluted along the rows (e.g., fidaxomicin) and the other is diluted along the columns (e.g., a rifamycin).
-
Inoculum Preparation: A standardized inoculum of C. difficile is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 48 hours.
-
Interpretation: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤0.5.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
Caption: Mechanism of action of fidaxomicin.
Caption: Workflow for MIC determination by agar dilution.
A Head-to-Head In Vitro Comparison of Fidaxomicin and Metronidazole Against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent antibiotics used in the treatment of Clostridioides difficile infection (CDI): fidaxomicin (B1672665) and metronidazole (B1676534). The following sections detail their comparative antimicrobial activity, mechanisms of action, and the experimental protocols used to derive these insights, offering a comprehensive resource for researchers in microbiology and infectious disease.
Data Presentation: Quantitative Antimicrobial Susceptibility
The in vitro potency of fidaxomicin and metronidazole against C. difficile is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data consistently demonstrates fidaxomicin's superior potency.
| Parameter | Fidaxomicin (μg/mL) | Metronidazole (μg/mL) | Key Findings |
| MIC Range | ≤0.001–1[1][2] | 0.016–256[3] | Fidaxomicin consistently exhibits a much lower and narrower MIC range, indicating higher potency against a wide array of C. difficile isolates. |
| MIC₅₀ | 0.03 - 0.25[3] | 0.19 - 0.38[3] | The concentration required to inhibit 50% of isolates is significantly lower for fidaxomicin. |
| MIC₉₀ | 0.06 - 0.5 | 0.38 - 8 | Fidaxomicin demonstrates superior activity against the majority of tested C. difficile strains, requiring a much lower concentration to inhibit 90% of isolates. |
Comparative Efficacy and Post-Antibiotic Effect
Beyond simple growth inhibition, the in vitro bactericidal activity and the post-antibiotic effect (PAE) are critical parameters. Fidaxomicin is recognized for its bactericidal (killing) activity against C. difficile. In contrast, metronidazole's effect is more complex and can be strain-dependent, but it is generally considered to be bacteriostatic or slowly bactericidal against C. difficile.
A significant differentiator is the post-antibiotic effect, which is the suppression of bacterial growth that persists after a brief exposure to an antibiotic. Fidaxomicin exhibits a prolonged PAE, lasting approximately 10 hours, which is a considerable advantage. This allows for sustained antimicrobial pressure even as drug concentrations fall. Metronidazole, on the other hand, has a much shorter or negligible PAE against C. difficile.
Mechanisms of Action
The divergent in vitro profiles of fidaxomicin and metronidazole are rooted in their distinct mechanisms of action.
Fidaxomicin is a macrocyclic antibiotic that specifically targets bacterial RNA polymerase. It binds to the "switch region" of the enzyme, preventing the separation of DNA strands and thereby inhibiting the initiation of transcription. This targeted action is highly effective against C. difficile and has the advantage of a narrow spectrum, causing less disruption to the native gut microbiota.
Metronidazole , a nitroimidazole, functions as a prodrug. It requires reductive activation of its nitro group within anaerobic bacteria. This process, facilitated by microbial proteins like ferredoxin, creates highly reactive nitroso radicals. These radicals then disrupt the helical structure of DNA, causing strand breakage and leading to cell death.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to compare fidaxomicin and metronidazole. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic required to inhibit the growth of a microorganism in a liquid medium.
a. Materials:
-
96-well microtiter plates
-
Anaerobic chamber or incubator
-
Fidaxomicin and metronidazole stock solutions
-
C. difficile isolates
-
Brucella broth, supplemented with hemin, vitamin K1, and laked sheep blood
-
0.5 McFarland turbidity standard
-
Spectrophotometer
b. Procedure:
-
Antibiotic Preparation: Prepare serial twofold dilutions of fidaxomicin and metronidazole in supplemented Brucella broth in the wells of a 96-well plate.
-
Inoculum Preparation: Culture C. difficile isolates on appropriate agar (B569324) plates under anaerobic conditions. Suspend colonies in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 48 hours in an anaerobic environment.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Time-Kill Kinetic Assay
This assay assesses the rate and extent of bacterial killing by an antimicrobial agent over time.
a. Materials:
-
Culture tubes or flasks
-
Anaerobic chamber or incubator
-
Fidaxomicin and metronidazole solutions at various multiples of the MIC
-
Log-phase culture of C. difficile
-
Supplemented Brucella broth
-
Agar plates for colony counting
-
Sterile saline for dilutions
b. Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of C. difficile in the logarithmic phase of growth.
-
Assay Setup: Add the bacterial inoculum to flasks containing supplemented Brucella broth with fidaxomicin or metronidazole at concentrations such as 1x, 4x, and 8x the predetermined MIC. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks under anaerobic conditions at 37°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar. Incubate the plates anaerobically until colonies are visible.
-
Data Analysis: Count the number of CFUs on each plate to determine the viable bacterial concentration at each time point. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for MIC determination and the distinct mechanisms of action of fidaxomicin and metronidazole.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of fidaxomicin, metronidazole and vancomycin for initial episode and recurrence of Clostridioides difficile infection - An observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro synergy testing of Fidaxomicin with other antimicrobial agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic potential of fidaxomicin (B1672665) with other antimicrobial agents. The data presented is based on available experimental evidence, offering insights into potential combination therapies.
Fidaxomicin, a first-in-class macrocyclic antibiotic, has a narrow spectrum of activity and is primarily used for the treatment of Clostridioides difficile infection (CDI).[1] Its unique mechanism of action, inhibiting the initiation of bacterial RNA synthesis by binding to RNA polymerase, sets it apart from other antibiotics used for CDI, such as vancomycin (B549263) and metronidazole.[2][3] This distinct mechanism presents an opportunity for synergistic interactions when combined with other antimicrobial agents that target different cellular pathways.
While extensive in vitro synergy testing of fidaxomicin against Clostridioides difficile is not widely available in the reviewed literature, a comprehensive study on the closely related species, Clostridium perfringens, provides valuable insights into its potential synergistic activities.
Quantitative Synergy Data
A 2023 study by Álvarez-Pérez et al. investigated the in vitro synergy of fidaxomicin with six other antibiotics against 21 strains of Clostridium perfringens. The results, summarized in the table below, indicate that fidaxomicin can enhance the activity of several antibiotics, with the effect being dependent on the specific agent and its concentration.
| Combined Antibiotic | Concentration of Fidaxomicin | Percentage of Strains with Significant MIC Reduction |
| Metronidazole | ½ x MIC | 71.4% |
| ¼ x MIC | ≤ 23.8% | |
| Erythromycin | ½ x MIC | 61.9% |
| ¼ x MIC | ≤ 23.8% | |
| Clindamycin | ½ x MIC | 47.6% |
| ¼ x MIC | ≤ 23.8% | |
| Imipenem | ½ x MIC | 47.6% |
| ¼ x MIC | ≤ 23.8% | |
| Levofloxacin | ½ x MIC | 42.9% |
| ¼ x MIC | No significant effect | |
| Vancomycin | ½ x MIC | 52.4% |
| ¼ x MIC | No significant effect |
Data sourced from Álvarez-Pérez et al., 2023.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial synergy.
Etest-Based Synergy Assay (as adapted from Álvarez-Pérez et al., 2023)
This method is used to assess the in vitro interaction between two antimicrobial agents.
-
Media Preparation: Brucella blood agar (B569324) (BBA) plates are supplemented with a sub-inhibitory concentration of fidaxomicin (e.g., ½ x MIC or ¼ x MIC). Control plates contain no fidaxomicin.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: The agar plates are inoculated with the bacterial suspension using a sterile swab to create a uniform lawn.
-
Etest Strip Application: An Etest strip for the second antibiotic is placed onto the surface of the inoculated agar.
-
Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is read at the point where the elliptical zone of inhibition intersects the Etest strip.
-
Interpretation: A significant reduction in the MIC of the second antibiotic in the presence of fidaxomicin, compared to the control plate, indicates enhanced activity.
Checkerboard Assay
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of two antibiotics are made, with one antibiotic diluted along the rows and the second along the columns.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC of each antibiotic alone and in combination is determined by visual inspection for turbidity.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh broth.
-
Antimicrobial Addition: The antibiotics, alone and in combination, are added to the bacterial cultures at specified concentrations (e.g., at their MICs). A growth control with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C under anaerobic conditions. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar, and the plates are incubated. The number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Mechanisms and Signaling Pathways
Fidaxomicin's Mechanism of Action
Fidaxomicin exerts its bactericidal effect by inhibiting the initiation of transcription. It binds to the "switch region" of bacterial RNA polymerase, preventing the separation of DNA strands and the formation of the open promoter complex, a crucial step in RNA synthesis.[2] This mechanism is distinct from that of other RNA polymerase inhibitors like rifamycins.
Caption: Fidaxomicin's inhibition of bacterial transcription initiation.
Potential Mechanisms of Synergy
The synergistic effects observed with fidaxomicin in combination with other antibiotics can be attributed to several potential mechanisms:
-
Sequential Inhibition: Fidaxomicin's inhibition of transcription can potentiate the effects of antibiotics that target other essential cellular processes. For instance, by halting the production of enzymes involved in cell wall synthesis, fidaxomicin could render the bacterium more susceptible to cell wall-active agents like vancomycin or imipenem.
-
Inhibition of Resistance Mechanisms: By suppressing the transcription of genes responsible for antibiotic resistance, such as those encoding efflux pumps or drug-modifying enzymes, fidaxomicin could restore the activity of other antibiotics.
-
Enhanced Drug Penetration: While less likely for a large molecule like fidaxomicin, some antibiotic combinations can lead to increased cell permeability, allowing for better access of one or both drugs to their intracellular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fidaxomicin for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of fidaxomicin and combinations of fidaxomicin with other antibiotics against Clostridium perfringens strains isolated from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Fidaxomicin and Vancomycin
The post-antibiotic effect (PAE) represents the continued suppression of bacterial growth following limited exposure to an antimicrobial agent. This phenomenon is a crucial pharmacodynamic parameter, influencing dosing regimens and the overall efficacy of antibiotic therapy. In the context of Clostridioides difficile infection (CDI), where recurrence is a significant challenge, a prolonged PAE can be particularly advantageous. This guide provides a detailed comparison of the PAE of fidaxomicin (B1672665) and vancomycin (B549263), two key antibiotics in the management of CDI, supported by experimental data.
Data Presentation: Quantitative Comparison of Post-Antibiotic Effect
The in vitro PAE of fidaxomicin is consistently and significantly longer than that of vancomycin against C. difficile. This prolonged effect of fidaxomicin contributes to its efficacy in achieving a sustained clinical response and reducing the rates of CDI recurrence.[1][2] The following table summarizes the quantitative data on the PAE of both antibiotics from various studies.
| Antibiotic | C. difficile Strain Type | Post-Antibiotic Effect (PAE) Duration (Hours) | Reference |
| Fidaxomicin | ATCC Strains | ~10 | [3][4] |
| Clinical Isolate | 5.5 | [3] | |
| General | 5.5 - 12.4 | ||
| Vancomycin | ATCC & Clinical Isolates | 0 - 1.5 | |
| General | Bacteriostatic, no significant PAE |
Fidaxomicin's active metabolite, OP-1118, also exhibits a longer PAE than vancomycin, with a duration of approximately 3 hours.
Experimental Protocols
The determination of the post-antibiotic effect for fidaxomicin and vancomycin is typically conducted using the standard viable-cell plate count method, as described by Craig and Gudmundsson. The following protocol outlines the key steps involved in this in vitro assessment.
1. Bacterial Culture Preparation:
-
Clostridioides difficile strains, including both ATCC reference strains and clinical isolates, are grown to the logarithmic phase of growth under anaerobic conditions.
2. Antibiotic Exposure:
-
The log-phase bacterial cultures are incubated with the antibiotic (fidaxomicin or vancomycin) at a concentration approximately four times its Minimum Inhibitory Concentration (MIC).
-
This exposure is typically maintained for a period of 1 hour at 35°C.
3. Antibiotic Removal:
-
To remove the antibiotic from the medium, the bacterial cultures undergo three washing steps.
-
Each wash involves centrifugation to pellet the bacteria, followed by the removal of the supernatant containing the antibiotic and resuspension of the bacterial pellet in a fresh, antibiotic-free medium.
4. Post-Exposure Monitoring:
-
Following the washing steps, samples are taken from the antibiotic-treated culture and a control (untreated) culture at various time intervals.
-
These samples are then plated in duplicate on blood agar (B569324) plates to determine the number of colony-forming units (CFU).
-
Control treatments with very low concentrations (e.g., 1/100th and 1/1000th of the exposure concentration) are also performed to ensure that any residual drug does not affect bacterial growth.
5. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C .
-
T represents the time required for the CFU count in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after the washing steps.
-
C is the time required for the CFU count in the control culture to increase by 1 log₁₀ over the same baseline.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the post-antibiotic effect and the distinct mechanisms of action of fidaxomicin and vancomycin.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Mechanisms of action for Fidaxomicin and Vancomycin.
References
- 1. Fidaxomicin vs Vancomycin for the Treatment of a First Episode of Clostridium Difficile Infection: A Meta-analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Postantibiotic Effect of Fidaxomicin and Its Major Metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
Fidaxomicin's Narrow-Spectrum Activity in Mixed Bacterial Cultures: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fidaxomicin's performance against other alternatives, supported by experimental data, to validate its narrow-spectrum activity in mixed bacterial cultures. Fidaxomicin (B1672665), a first-in-class macrocyclic antibiotic, is approved for the treatment of Clostridioides difficile infection (CDI).[1] Its efficacy is attributed to its targeted activity against C. difficile while sparing the commensal gut microbiota, a crucial factor in preventing CDI recurrence.[2]
Comparative Efficacy: Fidaxomicin vs. Broad-Spectrum Antibiotics
Fidaxomicin demonstrates potent bactericidal activity against C. difficile, with minimum inhibitory concentrations (MICs) that are often lower than those of broad-spectrum antibiotics like vancomycin (B549263) and metronidazole (B1676534).[3] Unlike these broader agents, fidaxomicin has minimal impact on the diverse populations of the gut microbiome, particularly key groups like Bacteroidetes that contribute to colonization resistance.[4]
Table 1: Comparative in vitro Activity of Fidaxomicin and Vancomycin against C. difficile and Commensal Gut Bacteria
| Bacterial Species | Fidaxomicin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Clostridioides difficile | 0.06 - 0.25 | 0.5 - 2.0 |
| Bacteroides fragilis group | >32 | 0.5 - >128 |
| Bifidobacterium spp. | 0.125 - 4 | ≤0.03 - 1 |
| Lactobacillus spp. | 0.06 - >32 | ≤0.03 - >128 |
| Enterococcus spp. | 0.25 - 8 | 0.25 - 1024 |
| Escherichia coli | >32 | >128 |
Data synthesized from multiple sources. Actual MICs can vary by strain and testing conditions.
Studies using in vitro gut models have shown that while vancomycin significantly reduces the populations of Bacteroidetes and Firmicutes, fidaxomicin has a much less disruptive effect on the overall microbial community structure.[4] This preservation of the gut microbiota is believed to be a key factor in the lower rates of CDI recurrence observed in patients treated with fidaxomicin compared to vancomycin.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination in Mixed Fecal Slurry Culture
This method assesses the antimicrobial activity of a compound within a complex bacterial community.
-
Inoculum Preparation: A pooled fecal slurry from healthy donors is prepared to represent a diverse gut microbiota. The slurry is diluted in an appropriate anaerobic broth.
-
Antibiotic Preparation: Serial twofold dilutions of the test antibiotics (fidaxomicin, vancomycin, etc.) are prepared in 96-well microtiter plates.
-
Inoculation and Incubation: The fecal slurry inoculum is added to each well of the microtiter plates. The plates are then incubated under strict anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the growth of the target organism (C. difficile), which can be measured by selective plating and colony counting or by quantitative PCR (qPCR). The impact on other bacterial groups can also be assessed by plating on various selective media or by 16S rRNA gene sequencing.[1]
Human Gut Model (Chemostat)
A more sophisticated in vitro system that simulates the conditions of the human colon.
-
Model Setup: A multi-stage chemostat system is inoculated with a fecal emulsion from healthy donors. The model maintains a continuous flow of culture medium to mimic the transit of gut contents.
-
Induction of "Infection": After a stabilization period for the microbiota, C. difficile spores are introduced to simulate colonization.
-
Antibiotic Administration: Fidaxomicin or comparator antibiotics are instilled into the model at concentrations that mimic human colonic levels.
-
Monitoring: Samples are taken over time to measure the concentrations of C. difficile (vegetative cells and spores), toxins, the composition of the background microbiota (through selective culture and/or sequencing), and antibiotic concentrations.[5]
Mechanism of Action: Inhibition of RNA Polymerase
Fidaxomicin targets the bacterial RNA polymerase (RNAP), an enzyme essential for transcription.[6] Its mechanism is distinct from other RNAP inhibitors like rifamycins. Fidaxomicin binds to the "switch region" of the RNAP, preventing the separation of DNA strands and the formation of the open promoter complex. This effectively halts the initiation of transcription.[7][8] The high specificity of fidaxomicin for the RNAP of C. difficile and other susceptible Gram-positive bacteria is due to specific amino acid residues in the binding site that are not conserved in most Gram-negative bacteria and many other commensal anaerobes.[6]
Caption: Fidaxomicin's mechanism of inhibiting bacterial transcription initiation.
Experimental Workflow for Comparative Analysis
The following workflow outlines a typical experimental design for comparing the spectrum of activity of different antibiotics in a mixed-culture environment.
Caption: Workflow for validating narrow-spectrum activity in mixed cultures.
References
- 1. Comparison of fidaxomicin, thuricin CD, vancomycin and nisin highlights the narrow spectrum nature of thuricin CD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fidaxomicin Preserves the Intestinal Microbiome During and After Treatment of Clostridium difficile Infection (CDI) and Reduces Both Toxin Reexpression and Recurrence of CDI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Fidaxomicin versus Vancomycin on Susceptibility to Intestinal Colonization with Vancomycin-Resistant Enterococci and Klebsiella pneumoniae in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful treatment of simulated Clostridium difficile infection in a human gut model by fidaxomicin first line and after vancomycin or metronidazole failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. medindia.net [medindia.net]
Fidaxomicin's Precision Strike: A Comparative Analysis of Gut Flora Impact vs. Broad-Spectrum Antibiotics
A deep dive into the microbiological landscape reveals the significant advantages of fidaxomicin (B1672665) in preserving gut flora integrity compared to the widespread disruption caused by broad-spectrum antibiotics. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
Fidaxomicin, a narrow-spectrum macrocyclic antibiotic, stands in stark contrast to broad-spectrum agents like vancomycin (B549263) and metronidazole (B1676534) in its interaction with the gut microbiome. While effective in treating Clostridioides difficile infection (CDI), broad-spectrum antibiotics indiscriminately reduce the diversity of the gut flora, leading to a higher risk of recurrent CDI and colonization by opportunistic pathogens.[1][2][3] Fidaxomicin, on the other hand, selectively targets C. difficile while sparing many of the beneficial commensal bacteria crucial for maintaining a healthy gut ecosystem.[4][5]
Quantitative Impact on Gut Microbiota: A Head-to-Head Comparison
Clinical and preclinical studies have consistently demonstrated fidaxomicin's superior profile in preserving gut microbiota diversity. The following tables summarize key quantitative data from comparative studies.
| Parameter | Fidaxomicin | Vancomycin | Metronidazole | Key Findings & Citations |
| Effect on Bacterial Phyla | Minor reduction in Firmicutes, no significant increase in Proteobacteria. | Marked suppression of Firmicutes and expansion of Proteobacteria. | Disrupts anaerobic microbiota. | Vancomycin treatment leads to a significant shift in the gut's bacterial composition at the phylum level, creating an environment conducive to the overgrowth of potentially harmful bacteria. |
| Impact on Key Bacterial Groups | Minimal effect on Bacteroides/Prevotella group, Clostridium coccoides, and Clostridium leptum. | Significant and persistent reduction of Bacteroides/Prevotella group organisms (2-4 log10 CFU/g reduction). Transient suppression of C. coccoides and C. leptum. | Disrupts anaerobic microbiota. | Fidaxomicin preserves key anaerobic bacteria that are crucial for colonization resistance. Vancomycin's depletion of these groups can persist for weeks. |
| C. difficile Recurrence Rate | Approximately 11-14% | Approximately 23-26% | Indirect comparisons suggest higher recurrence than fidaxomicin. | The preservation of gut flora by fidaxomicin is directly linked to a significantly lower rate of CDI recurrence. |
| Colonization Resistance | Preserves resistance to Vancomycin-Resistant Enterococci (VRE) and Extended-Spectrum β-lactamase-producing Klebsiella pneumoniae (ESBL-Kp). | Promotes colonization by VRE and ESBL-Kp. | May promote colonization by healthcare-associated pathogens. | By maintaining a diverse gut community, fidaxomicin helps prevent the colonization and overgrowth of multidrug-resistant organisms. |
Experimental Protocols: Methodologies for Assessing Gut Flora Impact
The data presented is derived from rigorous experimental designs. Below are detailed methodologies from key cited experiments.
Murine Model for a C. difficile Colonization Resistance Study
-
Animal Model: C57BL/6 mice.
-
Antibiotic Administration: Mice were administered either fidaxomicin or vancomycin via oral gavage for a period of 3 days.
-
Pathogen Challenge: Following antibiotic exposure, mice were challenged with C. difficile spores at predetermined time points (up to 21 days post-antibiotic treatment).
-
Sample Collection: Fecal samples were collected for microbiota analysis. After 24 hours post-challenge, mice were euthanized, and colon contents were harvested.
-
Microbiota Analysis: The composition of the gut microbiota was characterized using 16S rRNA gene sequencing to assess bacterial diversity and taxonomic shifts.
Human Clinical Trial Microbiome Analysis
-
Study Design: A randomized clinical trial comparing fidaxomicin (200 mg twice daily) and vancomycin (125 mg four times daily) for 10 days in patients with CDI.
-
Sample Collection: Fecal samples were obtained from patients at study entry and on days 4, 10, 14, 21, 28, and 38.
-
Microbiota Analysis:
-
Quantitative cultures for C. difficile.
-
Cytotoxin B fecal filtrate concentrations.
-
Quantitative real-time polymerase chain reaction (qPCR) with group-specific primers to quantify major microbiome components, including the Bacteroides/Prevotella group, Clostridium coccoides group, and Clostridium leptum group.
-
The Ripple Effect: Signaling Pathways Disrupted by Broad-Spectrum Antibiotics
The widespread disruption of the gut microbiota by broad-spectrum antibiotics has profound effects on host signaling pathways, contributing to inflammation and increased susceptibility to disease. Fidaxomicin's targeted approach mitigates these downstream consequences.
Toll-Like Receptor (TLR) Signaling
Broad-spectrum antibiotics can alter the balance of microbial-associated molecular patterns (MAMPs), leading to dysregulated TLR signaling. For instance, a decrease in Gram-positive bacteria and an increase in Gram-negative bacteria can lead to altered stimulation of TLR2 and TLR4, respectively, potentially triggering inflammatory cascades.
Caption: Dysregulation of TLR signaling by broad-spectrum antibiotic-induced dysbiosis.
Short-Chain Fatty Acid (SCFA) Signaling
The depletion of beneficial, fiber-fermenting bacteria by broad-spectrum antibiotics leads to a reduction in the production of SCFAs like butyrate, propionate, and acetate. These molecules are crucial for gut health and immune regulation, acting through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).
Caption: Disruption of SCFA signaling pathways due to broad-spectrum antibiotics.
Conclusion
References
- 1. Antibiotic-Therapy-Induced Gut Dysbiosis Affecting Gut Microbiota—Brain Axis and Cognition: Restoration by Intake of Probiotics and Synbiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic-mediated dysbiosis leads to activation of inflammatory pathways [frontiersin.org]
- 3. Impact of antibiotics on the human microbiome and consequences for host health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic effects on gut microbiota and metabolism are host dependent. | Broad Institute [broadinstitute.org]
- 5. The long-term consequences of antibiotic therapy: Role of colonic short-chain fatty acids (SCFA) system and intestinal barrier integrity | PLOS One [journals.plos.org]
A Comparative Analysis of Resistance Development to Fidaxomicin in Clostridioides difficile
The emergence of antimicrobial resistance is a critical concern in the management of Clostridioides difficile infection (CDI). Fidaxomicin (B1672665), a narrow-spectrum macrocyclic antibiotic, has demonstrated a lower propensity for resistance development compared to broader-spectrum agents like vancomycin (B549263) and metronidazole (B1676534). This guide provides a comparative evaluation of resistance development, supported by experimental data and methodologies, for researchers and drug development professionals.
Comparative Resistance Frequencies and MIC Profiles
Post-treatment isolates of C. difficile have shown a notable difference in the development of resistance to fidaxomicin versus vancomycin and metronidazole. Surveillance studies indicate that resistance to fidaxomicin remains rare. For instance, a U.S. surveillance program from 2011 to 2013 found that 99.8% of 4,772 clinical isolates were susceptible to fidaxomicin. In contrast, resistance and reduced susceptibility to vancomycin and metronidazole have been more frequently reported.
Data from in vitro studies, which are designed to induce resistance, further underscore these differences. The frequency of spontaneous resistance to fidaxomicin in C. difficile is low, generally occurring in approximately 1 in 109 to 1010 organisms.
| Drug | Resistance Mechanism | In Vitro Resistance Frequency | Typical Post-Treatment MIC Increase |
| Fidaxomicin | Mutations in RNA polymerase β-subunit (rpoB) | 10-9 to 10-10 | 4- to 16-fold |
| Vancomycin | Complex, involving cell wall thickening and altered metabolism | Less defined, but higher than fidaxomicin in serial passage studies | Variable, often 2- to 8-fold |
| Metronidazole | Alterations in nitroreductase activity and efflux pumps | Higher than fidaxomicin in serial passage studies | Variable, often 2- to 4-fold |
Molecular Basis of Resistance
The primary mechanism of resistance to fidaxomicin is well-characterized and involves specific mutations in the gene encoding the β-subunit of RNA polymerase (rpoB). These mutations prevent the drug from binding effectively to its target, thereby inhibiting its bactericidal action. The specific location of these mutations within the rpoB gene can influence the level of resistance observed.
For vancomycin and metronidazole, the mechanisms are often more complex and multifactorial, involving changes in cell wall structure, metabolic pathways, or drug efflux, which can make them harder to track and predict.
Experimental Methodologies
To evaluate the potential for resistance development, standardized in vitro laboratory protocols are employed. These methods provide a controlled environment to compare the relative frequency at which different drugs select for resistant mutants.
This method is used to assess the likelihood and rate of resistance development upon repeated exposure to a drug.
-
Strain Selection: A susceptible strain of C. difficile (e.g., ATCC 700057) is selected for the experiment.
-
Baseline MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of fidaxomicin, vancomycin, and metronidazole for the selected strain is determined using broth microdilution according to CLSI guidelines.
-
Serial Passage:
-
The C. difficile strain is cultured in Brucella broth supplemented with hemin, vitamin K1, and a sub-inhibitory concentration (e.g., 0.5x MIC) of the test antibiotic.
-
Cultures are incubated anaerobically at 37°C for 24-48 hours.
-
Following incubation, the culture from the highest antibiotic concentration that still permits growth is used to inoculate a new series of tubes containing fresh broth and escalating concentrations of the antibiotic.
-
-
Iteration: This process is repeated for a defined number of passages (e.g., 15-30 days) for each drug being tested.
-
MIC Monitoring: The MIC is determined at regular intervals (e.g., every 3-5 passages) to track any increase from the baseline.
-
Analysis: The fold-change in MIC over time is calculated and compared between the different antibiotics.
Once a resistant mutant is isolated, its genetic makeup is analyzed to identify the source of resistance.
-
Genomic DNA Extraction: DNA is extracted from both the original susceptible strain and the resistant mutant.
-
PCR Amplification: The rpoB gene (for fidaxomicin resistance) or other relevant target genes are amplified using specific primers.
-
DNA Sequencing: The amplified PCR product is sequenced.
-
Sequence Alignment: The gene sequence from the resistant mutant is aligned with the sequence from the susceptible parent strain to identify any mutations.
Safety Operating Guide
Standard Operating Procedure: Handling Fidaxomicin in a Research Setting
This document outlines the essential safety and logistical procedures for handling fidaxomicin (B1672665), a potent pharmaceutical compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Fidaxomicin is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] The powder form also presents a risk of creating combustible dust concentrations in the air.[2][3] Adherence to proper PPE protocols is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling Fidaxomicin
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving is recommended).[1][4][5] | Prevents direct skin contact with the compound. |
| Body Protection | Disposable, solid-front laboratory coat with tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2][4] A face shield may be required for splash-prone procedures.[2] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | An N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood or biological safety cabinet.[1][4] | Prevents inhalation of aerosolized powder, which may cause respiratory irritation.[1] |
Operational Plan for Handling Fidaxomicin
The following step-by-step guide ensures the safe handling of fidaxomicin from receipt to disposal.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or broken seals.
-
Store fidaxomicin tablets in their original, tightly closed container at room temperature (20°C to 25°C).[6]
-
Keep the container in a properly labeled and designated storage area.[2][4][7][8][9][10]
2.2. Preparation and Handling
-
All handling of fidaxomicin powder should be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet to minimize dust generation and inhalation.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Before handling, don the appropriate PPE as specified in Table 1.
-
Avoid eating, drinking, or smoking in the handling area.[2][3][4][7][8][10][11][12]
-
When weighing, use anti-static weighing dishes to prevent dispersal of the powder.
-
For reconstitution, slowly add the solvent to the fidaxomicin powder to prevent splashing.
2.3. Spill Response
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing the appropriate PPE, cover the spill with an absorbent material to prevent the powder from becoming airborne.[13]
-
Carefully sweep or vacuum the spilled material into a sealed, labeled hazardous waste container.[2][7][8][9][10] Avoid using compressed air to clean up, as this will disperse the dust.[12]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Place all contaminated materials, including PPE, into a sealed hazardous waste bag for disposal.
Disposal Plan
-
All fidaxomicin waste, including unused product and contaminated materials, must be disposed of as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant.[1][2][3][7][8]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[7][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling Fidaxomicin
The following diagram illustrates the standard workflow for the safe handling of fidaxomicin in a laboratory setting.
Caption: Standard workflow for handling Fidaxomicin.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Fidaxomicin Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
- 9. msd.com [msd.com]
- 10. msd.com [msd.com]
- 11. msd.com [msd.com]
- 12. msd.com [msd.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
